[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-6-8-4-9-10(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNGMDQOCYQRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239786 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-38-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Triazolo[1,5-a]pyridine-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery
The triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines make it a versatile building block in the design of novel therapeutics. This guide provides a comprehensive overview of the physicochemical properties of a key derivative, Triazolo[1,5-a]pyridine-5-carboxylic acid, a molecule of interest for further functionalization in drug development programs. Understanding these fundamental characteristics is paramount for predicting its behavior in biological systems and for the rational design of new chemical entities.
The fusion of a triazole and a pyridine ring creates a planar, aromatic system with a distinct charge distribution, influencing its reactivity and intermolecular interactions. The addition of a carboxylic acid group at the 5-position introduces a key functional handle for amide coupling and other transformations, while also significantly impacting its solubility, acidity, and overall pharmacokinetic profile.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For Triazolo[1,5-a]pyridine-5-carboxylic acid, the following properties are of primary importance.
| Property | Value | Remarks |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | |
| Melting Point | Not experimentally determined. Expected to be a high-melting solid, likely >200 °C, based on related heterocyclic carboxylic acids. | The planar structure and potential for strong intermolecular hydrogen bonding and π-π stacking interactions contribute to a high lattice energy. |
| pKa | Not experimentally determined. Estimated to be in the range of 3-4. | The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the fused triazolopyridine ring system. This is comparable to other pyridine carboxylic acids. |
| Solubility | Not experimentally determined. Expected to have low solubility in nonpolar organic solvents and moderate pH-dependent solubility in aqueous media. | The carboxylic acid group allows for salt formation at higher pH, increasing aqueous solubility. At low pH, the molecule will be in its neutral, less soluble form. It is expected to be soluble in polar aprotic solvents like DMSO and DMF. |
| LogP | Not experimentally determined. Predicted values vary, but the presence of the polar carboxylic acid and nitrogen atoms suggests a relatively low LogP. | Lipophilicity is a critical parameter for cell permeability and target engagement. |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts will be influenced by the fused triazole ring and the carboxylic acid group. Protons adjacent to the nitrogen atoms and the carboxylic acid will likely be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be a key diagnostic signal, typically appearing in the range of 160-180 ppm.
-
FT-IR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretch will also be prominent around 1700 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can provide valuable structural information.
Synthesis of the Triazolo[1,5-a]pyridine Core
The synthesis of the Triazolo[1,5-a]pyridine scaffold can be achieved through various synthetic routes. A common and effective method involves the cyclization of 2-aminopyridines.
}
One specific strategy for the synthesis of functionalized[1][2][3]triazolo[1,5-a]pyridines involves the reaction of 2-aminopyridines with reagents that can provide the N-N-C unit of the triazole ring, followed by cyclization[4]. Modifications of the starting 2-aminopyridine with a precursor to the carboxylic acid at the desired position would be a viable route to Triazolo[1,5-a]pyridine-5-carboxylic acid.
Experimental Protocols for Physicochemical Characterization
The following section details standardized protocols for the experimental determination of the key physicochemical properties of Triazolo[1,5-a]pyridine-5-carboxylic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a compound with a carboxylic acid group, the pKa will determine its solubility, membrane permeability, and interaction with biological targets.
}
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of Triazolo[1,5-a]pyridine-5-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir with a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Causality Behind Experimental Choices:
-
Co-solvent: For compounds with limited aqueous solubility, a co-solvent is necessary to keep the analyte in solution throughout the titration. The choice of co-solvent and its proportion should be carefully considered as it can influence the apparent pKa.
-
Standardized Base: A strong base is used to ensure a complete and stoichiometric reaction with the weak acid. The concentration of the base must be accurately known to determine the equivalence point correctly.
-
Constant Temperature: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid Triazolo[1,5-a]pyridine-5-carboxylic acid to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the saturated solution.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or mM).
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the solid ensures that the solution becomes saturated and remains so throughout the equilibration period.
-
Prolonged Agitation: This is necessary to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is essential for accurate and reproducible measurements.
-
pH Control: For an ionizable compound like a carboxylic acid, solubility is pH-dependent. Therefore, the pH of the aqueous medium must be controlled and reported.
Determination of Lipophilicity (LogP) by RP-HPLC
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. A common and efficient method for estimating LogP is by using reversed-phase high-performance liquid chromatography (RP-HPLC).
Step-by-Step Methodology:
-
Calibration: A series of standard compounds with known LogP values are injected onto a C18 RP-HPLC column under isocratic conditions (a constant mobile phase composition).
-
Retention Time Measurement: The retention time for each standard compound is measured.
-
Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') versus the known LogP values of the standards. The capacity factor is calculated from the retention time of the compound and the dead time of the column.
-
Sample Analysis: Triazolo[1,5-a]pyridine-5-carboxylic acid is then injected under the same HPLC conditions, and its retention time is measured.
-
LogP Determination: The log k' for the target compound is calculated, and its LogP is determined from the calibration curve.
Causality Behind Experimental Choices:
-
RP-HPLC: In reversed-phase chromatography, the stationary phase is nonpolar (C18), and the mobile phase is polar. The retention of a compound is primarily driven by its hydrophobicity; more lipophilic compounds will have longer retention times.
-
Isocratic Elution: Using a constant mobile phase composition simplifies the relationship between retention and lipophilicity.
-
Calibration Standards: A set of well-characterized standards with a range of LogP values is necessary to create a reliable calibration curve that brackets the expected LogP of the test compound.
Conclusion
Triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound with significant potential in drug discovery. While specific experimental data for this molecule is not widely available, its physicochemical properties can be reasonably estimated based on its structure and the properties of related compounds. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its pKa, solubility, and lipophilicity. A thorough characterization of these fundamental properties is an indispensable step in the journey of transforming this promising scaffold into a clinically valuable therapeutic agent.
References
An In-Depth Technical Guide to the Crystal Structure Analysis of Triazolo[1,5-a]pyridine-5-carboxylic Acid
This guide provides a comprehensive, field-proven framework for the crystal structure analysis of Triazolo[1,5-a]pyridine-5-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. Our focus is on empowering researchers to conduct a thorough and insightful analysis, from obtaining the molecule to interpreting its intricate crystalline architecture.
Introduction: The Significance of Triazolo[1,5-a]pyridine Core
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for developing novel therapeutic agents and functional materials. Triazolo[1,5-a]pyridine-5-carboxylic acid, in particular, presents an interesting case for crystallographic studies due to the presence of both a hydrogen-bond donor (carboxylic acid) and multiple hydrogen-bond acceptors (nitrogen atoms of the fused ring system). Understanding its three-dimensional structure is paramount for predicting its behavior in biological systems and for designing new molecules with tailored properties.
This guide will navigate the complete workflow of a crystal structure analysis, a journey from a powdered sample to a refined 3D model of the crystalline lattice.
Part 1: Synthesis of Triazolo[1,5-a]pyridine-5-carboxylic Acid
A prerequisite for any crystal structure analysis is the synthesis of the target compound in high purity. Several synthetic routes to the triazolo[1,5-a]pyridine core have been reported.[1][2][3] A common and effective method involves the cyclization of 2-aminopyridines.
Experimental Protocol: Synthesis
A plausible synthetic pathway is the reaction of 2-aminopyridine-5-carboxylic acid with a suitable cyclizing agent. The following is a generalized protocol that can be optimized:
-
Starting Materials: 2-aminopyridine-5-carboxylic acid, cyclizing agent (e.g., a formylating agent followed by oxidative cyclization), and appropriate solvents.
-
Reaction Setup: To a solution of 2-aminopyridine-5-carboxylic acid in a suitable solvent (e.g., DMF or acetic acid), add the cyclizing agent.
-
Reaction Conditions: The reaction may be heated or stirred at room temperature for a specified period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves extraction and solvent removal. The crude product is then purified, for example by recrystallization or column chromatography, to obtain pure Triazolo[1,5-a]pyridine-5-carboxylic acid.
-
Characterization: The purity and identity of the synthesized compound must be confirmed using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy before proceeding to crystallization.
Part 2: Crystallization - The Art of Growing Single Crystals
The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. Growing diffraction-quality crystals from small organic molecules can be a significant bottleneck.[4] The key is to achieve a state of slow supersaturation, allowing molecules to self-assemble into a well-ordered lattice.
Choosing a Crystallization Technique
For a molecule like Triazolo[1,5-a]pyridine-5-carboxylic acid, with its polar functional groups, several crystallization techniques are viable. The choice of solvent is critical; a good solvent will dissolve the compound when hot but have limited solubility at room or lower temperatures.[5]
Common Crystallization Methods for Small Organic Molecules [6]
| Technique | Principle | Advantages | Considerations |
| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, leading to crystallization. | Simple to set up. | Can sometimes lead to rapid crystal growth and lower quality crystals. |
| Vapor Diffusion | An anti-solvent with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility. | Excellent for small quantities of material and provides good control over the rate of crystallization. | Requires a binary solvent system where the compound is soluble in one and insoluble in the other. |
| Solvent Layering | An anti-solvent is carefully layered on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly mix. | Good for compounds that are sensitive to temperature changes. | Requires immiscible or slowly miscible solvents with different densities. |
Experimental Protocol: Crystallization via Vapor Diffusion
-
Solvent Screening: Dissolve a small amount of Triazolo[1,5-a]pyridine-5-carboxylic acid in a range of solvents to identify a suitable one (e.g., methanol, ethanol, acetone).
-
Prepare the Solution: Prepare a concentrated solution of the compound in the chosen solvent in a small vial.
-
Set up the Diffusion Chamber: Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm). Add an anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether or hexane) to the larger container.
-
Incubation: Allow the setup to stand undisturbed at a constant temperature. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, inducing crystallization over hours to days.
-
Harvesting Crystals: Once suitable crystals have formed, carefully harvest them using a loop or a fine needle.
Caption: Workflow for crystallization by vapor diffusion.
Part 3: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][8]
Fundamental Principles
The technique is based on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice.[8] When a monochromatic X-ray beam is directed at a single crystal, the regularly spaced atoms act as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern from multiple orientations.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
Caption: Workflow of a single-crystal X-ray diffraction experiment.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. Computational methods are then used to refine this initial model, resulting in a precise determination of bond lengths, bond angles, and other structural parameters.[9]
Part 4: In-depth Analysis of the Crystal Structure
Once the crystal structure is solved and refined, a detailed analysis is performed to understand the intermolecular interactions that govern the crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[10][11][12] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a molecule is dominant.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
2D Fingerprint Plots
Decomposing the Hirshfeld surface into 2D fingerprint plots provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[13] For Triazolo[1,5-a]pyridine-5-carboxylic acid, we would expect significant contributions from O···H, N···H, and H···H contacts.
Caption: Workflow for Hirshfeld surface analysis.
Expected Intermolecular Interactions
Given the molecular structure of Triazolo[1,5-a]pyridine-5-carboxylic acid, the following intermolecular interactions are anticipated to play a key role in its crystal packing:
-
Strong Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and can interact with the nitrogen atoms of the triazolopyridine ring system or the carbonyl oxygen of a neighboring molecule.
-
π-π Stacking: The aromatic triazolopyridine ring system can participate in π-π stacking interactions.
-
C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds are also likely to be present.
A thorough analysis of these interactions is crucial for understanding the stability and properties of the crystalline material.
Conclusion
The crystal structure analysis of Triazolo[1,5-a]pyridine-5-carboxylic acid is a multi-step process that requires careful execution and interpretation. This guide provides a robust framework for researchers to follow, from the initial synthesis of the compound to the detailed analysis of its crystal packing. By understanding the three-dimensional arrangement of molecules in the solid state, scientists can gain valuable insights into the properties of this important heterocyclic compound, paving the way for its application in drug discovery and materials science.
References
- 1. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1555335-57-3|[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. PubChemLite - [1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (C7H5N3O2) [pubchemlite.lcsb.uni.lu]
- 4. [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester | C8H8N4O3 | CID 113402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. calpaclab.com [calpaclab.com]
- 7. 1234616-36-4|[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid CAS#: 1234615-95-2 [m.chemicalbook.com]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Triazolo-pyridine derivative 5 | C17H13ClN4O | CID 71295652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. [1,2,3]Triazolo[1,5-a]pyridine | C6H5N3 | CID 219470 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization ofTriazolo[1,5-a]pyridine-5-carboxylic acid
A Technical Guide to the Spectroscopic Characterization of[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic signature of[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][4] While comprehensive, publicly available experimental spectra for this specific molecule are limited, this document serves as a predictive guide for researchers. Leveraging foundational spectroscopic principles and data from structurally analogous compounds, we will detail the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This guide is designed to assist researchers, scientists, and drug development professionals in the identification, structural elucidation, and quality assessment of this important molecular entity.
Molecular Structure and Physicochemical Properties
[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid belongs to a class of nitrogen-containing fused heterocyclic compounds that are isoelectronic with purines, making them valuable scaffolds in medicinal chemistry.[4] Accurate characterization is the bedrock of any chemical research, ensuring the identity and purity of the material under investigation.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1234616-38-6 | [5][6] |
| Molecular Formula | C₇H₅N₃O₂ | [5][6] |
| Molecular Weight | 163.13 g/mol |[5][6] |
To facilitate a detailed discussion of its spectroscopic properties, the molecular structure is presented below with a standardized numbering system.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 2. [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester | C8H8N4O3 | CID 113402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
The Triazolo[1,5-a]pyridine Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The[1][2][3]triazolo[1,5-a]pyridine nucleus represents a class of fused heterocyclic systems that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets. This guide provides a comprehensive overview of the diverse biological activities exhibited by triazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
Introduction: The Versatility of the Triazolo[1,5-a]pyridine Core
The triazolo[1,5-a]pyridine scaffold is a nitrogen-rich bicyclic heterocycle that has emerged as a "privileged structure" in drug discovery. Its rigid, planar geometry and the strategic placement of nitrogen atoms facilitate a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. This inherent versatility has led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities.[4] This guide will explore the key therapeutic areas where these compounds have shown significant promise.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Triazolo[1,5-a]pyridine derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes that are critical for tumor growth and survival.
Mechanism of Action: Inhibition of the ERK Signaling Pathway
One of the key mechanisms through which triazolo[1,5-a]pyridine derivatives exert their anticancer effects is by modulating the Extracellular signal-regulated kinase (ERK) signaling pathway. The ERK pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.
Certain triazolo[1,5-a]pyrimidine indole derivatives have been shown to inhibit the phosphorylation of key components of the ERK pathway, including c-Raf, MEK1/2, and ERK1/2.[5] This inhibition leads to the downregulation of downstream signaling, ultimately resulting in cell cycle arrest and apoptosis.[5]
Caption: Inhibition of the ERK signaling pathway by triazolo[1,5-a]pyridine derivatives.
Quantitative Anticancer Activity
The antiproliferative efficacy of triazolo[1,5-a]pyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| H12 | MGC-803 (Gastric) | 9.47 | [5] |
| HCT-116 (Colon) | 9.58 | [5] | |
| MCF-7 (Breast) | 13.1 | [5] | |
| 1c | HCT-116 (Colon) | - | [4] |
| U-87 MG (Glioblastoma) | - | [4] | |
| MCF-7 (Breast) | - | [4] | |
| 6i | MGC-803 (Gastric) | 0.96 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Triazolo[1,5-a]pyridine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens presents a significant global health threat. Triazolo[1,5-a]pyridine derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Mechanism of Action: Dual Inhibition of DNA Gyrase and DHFR
A key mechanism of antibacterial action for some 1,2,4-triazolo[1,5-a]pyrimidine derivatives is the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, while DHFR is a crucial enzyme in the folate biosynthesis pathway, which is necessary for the synthesis of nucleotides and amino acids. The simultaneous inhibition of these two distinct targets can lead to a potent bactericidal effect and may reduce the likelihood of resistance development.
Quantitative Antimicrobial Activity
The antimicrobial potency of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Series of derivatives | Gram-positive and Gram-negative bacteria | 0.25 - 2.0 | [2] |
| THTQ | Proteus mirabilis | 1.875 (mg/mL) | [7] |
| Escherichia coli | 3.75 (mg/mL) | [7] | |
| Candida albicans | 7.5 (mg/mL) | [7] | |
| Aspergillus niger | 15 (mg/mL) | [7] |
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase
-
Assay buffer (containing ATP and Mg²⁺)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition by the test compound and calculate the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Triazolo[1,5-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of JAK/STAT Signaling
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that mediates the cellular response to a wide range of cytokines and growth factors involved in inflammation. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Certain triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of JAK1 and JAK2, thereby blocking the downstream signaling that leads to the production of pro-inflammatory cytokines.
Caption: Inhibition of the JAK/STAT signaling pathway by triazolo[1,5-a]pyridine derivatives.
Quantitative Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID | Assay | IC50 (nM) | Reference |
| 33a | COX-2 Inhibition | 7.25 | [8] |
| 33b | COX-2 Inhibition | - | [8] |
| 33c | COX-2 Inhibition | 8.48 | [8] |
| 18a | COX-2 Inhibition | 0.55 (µM) | [8] |
| 18b | COX-2 Inhibition | 0.91 (µM) | [8] |
Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (Part A: sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Synthesis of Triazolo[1,5-a]pyridine Derivatives
A variety of synthetic routes to the triazolo[1,5-a]pyridine core have been developed, often involving the cyclization of substituted 2-aminopyridines.
General Synthetic Scheme
A common method involves the reaction of a 2-aminopyridine derivative with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring, followed by cyclization. For example, the reaction of 2-aminopyridines with N-aryl amidines in the presence of an oxidizing agent can yield the corresponding triazolo[1,5-a]pyridines.[9]
Experimental Protocol: Synthesis of a Representative Bioactive Derivative
Synthesis of 2-phenyl-7-(pyridin-4-yl)-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
2-Amino-4-phenylpyridine
-
Benzaldehyde
-
Iodine
-
Potassium iodide
-
Ammonium acetate
-
Ethanol
Procedure:
-
Step 1: Synthesis of N-(4-phenylpyridin-2-yl)benzimidamide. A mixture of 2-amino-4-phenylpyridine (1 mmol) and benzaldehyde (1.2 mmol) in ethanol (10 mL) is refluxed for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the intermediate Schiff base.
-
Step 2: Oxidative Cyclization. To a solution of the intermediate from Step 1 (1 mmol) in ethanol (15 mL) is added iodine (1.2 mmol), potassium iodide (2.4 mmol), and ammonium acetate (3 mmol). The mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-7-(pyridin-4-yl)-[1][2][3]triazolo[1,5-a]pyridine.
Conclusion and Future Perspectives
The triazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with synthetic accessibility, make these compounds highly attractive for further investigation. Future research should focus on optimizing the potency and selectivity of these derivatives through structure-based drug design and combinatorial chemistry approaches. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their clinical translation. The development of triazolo[1,5-a]pyridine-based drugs holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
A Technical Guide to the Discovery and Synthetic Evolution of Triazolo[1,5-a]pyridines
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have established it as a "privileged scaffold" in modern drug discovery, leading to the development of several approved therapeutic agents. This guide provides an in-depth exploration of the historical discovery of this bicyclic system and the subsequent evolution of its synthetic methodologies. We will trace the journey from classical condensation reactions to modern, highly efficient catalytic strategies, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations.
Introduction: The Emergence of a Core Pharmacophore
The triazolopyridine framework comprises a triazole ring fused to a pyridine ring, with multiple possible isomers depending on the placement of nitrogen atoms and the fusion points.[4] Among these, the[1][2][3]triazolo[1,5-a]pyridine isomer, featuring a bridgehead nitrogen atom, has proven to be particularly valuable. This scaffold is not merely a synthetic curiosity; it is the structural cornerstone of numerous biologically active compounds.[5]
The significance of this heterocyclic system was notably amplified by the discovery and success of Trazodone, an antidepressant medication that features the related[1][2][3]triazolo[4,3-a]pyridine core, which stimulated broader interest in the entire triazolopyridine class.[6] More recently, drugs such as Filgotinib (a JAK1 inhibitor), Tucatinib (a HER2 inhibitor), and Enarodustat (a HIF-PH inhibitor) have solidified the importance of the[1][2][3]triazolo[1,5-a]pyridine core in contemporary drug development.[4][7]
This guide will dissect the historical progression of synthetic chemistry that has enabled the exploration and application of these vital compounds.
Foundational Syntheses: The Classical Era
The initial approaches to constructing the[1][2][3]triazolo[1,5-a]pyridine ring system were rooted in the fundamental principles of heterocyclic chemistry, typically involving the cyclization of functionalized pyridine precursors. These methods, while foundational, often required harsh conditions and offered limited substrate scope.
A cornerstone of early synthesis involves the reaction of 2-aminopyridines. The general strategy is to introduce a three-atom fragment that can cyclize with the endocyclic pyridine nitrogen and the exocyclic amino group. One of the most reliable classical methods involves the cyclization of N-(pyrid-2-yl)formamidoximes or related N-(pyridin-2-yl)benzimidamides.[8]
The causality behind this approach lies in creating a precursor that contains all the necessary atoms for the triazole ring in a linear fashion, primed for intramolecular cyclization. The use of dehydrating agents or heat provides the energetic input needed to overcome the activation barrier for the ring-closing event.
Visualizing the Classical Pathway
The following workflow illustrates the general principle of building the triazolo[1,5-a]pyridine core from a 2-aminopyridine starting material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
The Triazolo[1,5-a]pyridine Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This bicyclic heteroaromatic system, consisting of a fused triazole and pyridine ring, possesses a unique electronic and structural profile that allows for diverse molecular interactions with various biological targets. Its structural rigidity, coupled with the potential for substitution at multiple positions, provides a rich canvas for the design of potent and selective modulators of physiological and pathological processes.
This technical guide offers a comprehensive exploration of the therapeutic potential of the triazolo[1,5-a]pyridine scaffold. We will delve into its diverse applications, from oncology to infectious diseases and metabolic disorders, providing insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and advancement of novel therapeutics based on this versatile scaffold.
Therapeutic Applications
The triazolo[1,5-a]pyridine core has been successfully incorporated into a multitude of compounds with a wide array of therapeutic applications. The following sections will provide a detailed overview of the most significant of these, focusing on the underlying molecular mechanisms and the structural features that drive their biological activity.
Anticancer Activity
The triazolo[1,5-a]pyridine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, cell cycle progression, and survival signaling pathways.
Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest
A significant number of triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by interfering with microtubule dynamics.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy. Unlike some agents that inhibit tubulin polymerization, certain triazolopyrimidines have been shown to promote tubulin polymerization, leading to the formation of abnormal mitotic spindles, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][2][3] Interestingly, some of these compounds do not compete with paclitaxel for the same binding site, suggesting a unique mechanism of action.[1][2]
Another key mechanism involves the inhibition of critical signaling pathways that drive cancer cell proliferation and survival. For instance, some derivatives have been found to suppress the ERK signaling pathway, a central regulator of cell growth and differentiation.[4][5]
Below is a diagram illustrating the disruption of the cell cycle by triazolo[1,5-a]pyridine derivatives through tubulin polymerization.
Caption: Disruption of the cell cycle by triazolo[1,5-a]pyridine derivatives.
Key Compounds and Structure-Activity Relationship (SAR)
The anticancer potency of triazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the scaffold. A clear SAR has been established for several series of compounds. For example, in a series of[6][7][8]triazolo[1,5-a]pyrimidines acting as tubulin inhibitors, a (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group at the 5-position was found to be crucial for high potency.[1][2] Additionally, the presence of two fluoro atoms on the phenyl ring at the ortho positions to the core was necessary for optimal activity.[1][2]
| Compound ID | Substituents | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6i | Varies | MGC-803 | 0.96 | [9] |
| Compound 1c | Pyridinylpyridine | HCT-116, U-87 MG, MCF-7 | Potent | [10] |
| Compound 2d | Pyridinylpyridine | HCT-116, U-87 MG, MCF-7 | Potent | [10] |
| Compound H12 | Indole derivative | MGC-803, HCT-116, MCF-7 | 9.47, 9.58, 13.1 | [5] |
Experimental Protocol: In Vitro Antiproliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Triazolo[1,5-a]pyridine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyridine test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The rise of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. The triazolo[1,5-a]pyridine scaffold has been investigated as a source of novel antibacterial and antifungal compounds.[11][12][13]
Mechanism of Action: Inhibition of Essential Bacterial Enzymes
Several triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[11][13] Both enzymes are crucial for bacterial survival. DNA gyrase is a topoisomerase that controls the topological state of DNA during replication, while DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and some amino acids. By inhibiting these two targets, the compounds effectively halt bacterial growth. Other derivatives have been found to target cell-wall biosynthesis.[14][15]
Below is a diagram illustrating the dual inhibition of DNA gyrase and DHFR by triazolo[1,5-a]pyridine derivatives.
Caption: Dual inhibition of bacterial DNA gyrase and DHFR.
Key Compounds and Structure-Activity Relationship (SAR)
The antimicrobial activity of triazolo[1,5-a]pyrimidines is influenced by the substitution pattern on the scaffold. For instance, in a series of dual DNA gyrase and DHFR inhibitors, compounds with specific substitutions on the phenyl groups at positions 5 and 7 showed enhanced activity.[13] The presence of methoxy and methyl groups on these phenyl rings was found to be particularly effective.[13]
| Compound ID | Target Organism(s) | MIC (µg/mL) | Reference |
| Essramycin | Gram-positive and Gram-negative bacteria | 2.0 - 8.0 | [11] |
| Compound 1 | Enterococcus faecium | 8 | [14] |
| Compound 9o | B. subtilis, S. aureus, E. coli, P. aeruginosa | Potent | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19][20]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Triazolo[1,5-a]pyridine test compounds
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will result in a final volume of 100 µL per well. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.
Antiparasitic Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. The current treatments have limited efficacy and significant side effects, highlighting the need for new therapeutic options. Triazolo[1,5-a]pyridine derivatives have shown promise as trypanocidal agents.[21][22][23][24]
Mechanism of Action: Inhibition of Sterol Biosynthesis
A key target for antiparasitic drugs is the sterol biosynthesis pathway, which is essential for the integrity of the parasite's cell membrane. Certain[6][7][14]triazolo[1,5-a]pyridine derivatives have been shown to inhibit 14α-demethylase, a crucial enzyme in this pathway.[21][22] Inhibition of this enzyme leads to an imbalance in the cholesterol/ergosterol synthesis, disrupting the parasite's cell membrane and leading to cell cycle arrest and death.[21][22]
Below is a diagram of the sterol biosynthesis pathway and its inhibition by triazolo[1,5-a]pyridine derivatives.
Caption: Inhibition of the sterol biosynthesis pathway in Trypanosoma cruzi.
Key Compounds and Structure-Activity Relationship (SAR)
The trypanocidal activity of these compounds is influenced by the substituents on the triazolopyridine core. For example, compound 16 from a studied series was identified as a potent inhibitor of 14α-demethylase.[21] Further studies are needed to fully elucidate the SAR for this class of compounds.
| Compound ID | Target | Effect | Reference |
| Compound 16 | Trypanosoma cruzi 14α-demethylase | Inhibition of sterol biosynthesis, cell cycle arrest | [21] |
Experimental Protocol: In Vitro Trypanocidal Activity Assay
This assay is used to determine the effect of test compounds on the viability of Trypanosoma cruzi epimastigotes.
Materials:
-
Trypanosoma cruzi epimastigotes
-
Liver Infusion Tryptose (LIT) medium
-
Triazolo[1,5-a]pyridine test compounds
-
Resazurin solution
-
96-well plates
-
Incubator (28°C)
-
Fluorometer
Procedure:
-
Parasite Culture: Culture T. cruzi epimastigotes in LIT medium at 28°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in LIT medium in a 96-well plate.
-
Inoculation: Add the epimastigotes to the wells at a final concentration of 1 x 10⁶ parasites/mL. Include a positive control (e.g., benznidazole) and a negative control (parasites in medium only).
-
Incubation: Incubate the plate at 28°C for 72 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 24 hours. Measure the fluorescence (excitation 530 nm, emission 590 nm) using a fluorometer.
-
Data Analysis: Calculate the percentage of parasite viability for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Anti-inflammatory and Autoimmune Diseases
Chronic inflammatory and autoimmune diseases, such as psoriasis and rheumatoid arthritis, are characterized by a dysregulated immune response. The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor that drives the differentiation of pro-inflammatory T helper 17 (Th17) cells, which play a central role in the pathogenesis of these diseases.[25][26][27][28][29] Therefore, inhibiting RORγt is a promising therapeutic strategy.
Mechanism of Action: RORγt Inverse Agonism
[6][7][8]Triazolo[1,5-a]pyridine derivatives have been developed as potent and orally bioavailable RORγt inverse agonists.[8][25][30][31][32] These compounds bind to the ligand-binding domain of RORγt and inhibit its transcriptional activity. This leads to a reduction in the production of pro-inflammatory cytokines, such as IL-17A, IL-22, and IL-23R, thereby suppressing the Th17 pathway and alleviating inflammation.[8][25][29]
Below is a diagram of the RORγt signaling pathway and its inhibition.
Caption: Inhibition of the RORγt signaling pathway by triazolo[1,5-a]pyridine derivatives.
Key Compounds and Structure-Activity Relationship (SAR)
Structure-activity relationship studies have been crucial in optimizing the potency and pharmacokinetic properties of these RORγt inverse agonists. For example, the[6][7][8]triazolo[1,5-a]pyridine isomer was found to be more potent than the[6][7][8]triazolo[4,3-a]pyridine isomer.[8][30] Further optimization of substituents on the scaffold led to compounds with strong RORγt inhibitory activity and favorable pharmacokinetic profiles.[25][30]
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 3a | RORγt | 41 | [8][30] |
| Compound 5a | RORγt | Potent | [25][30] |
Experimental Protocol: RORγt Reporter Gene Assay
This cell-based assay is used to measure the ability of compounds to inhibit the transcriptional activity of RORγt.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for human RORγt
-
Luciferase reporter vector containing RORγt response elements
-
Transfection reagent
-
Triazolo[1,5-a]pyridine test compounds
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the cells with the RORγt expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of RORγt activity for each concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Metabolic Disorders: Diabetes
Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia. One therapeutic approach is to delay the absorption of carbohydrates from the diet. Alpha-glucosidase is a key enzyme in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[6][7][33][34][35][36] Inhibition of this enzyme can effectively reduce postprandial blood glucose spikes.[33][34][35]
Mechanism of Action: Alpha-Glucosidase Inhibition
Derivatives of the[6][7][8]triazolo[1,5-a]pyridine scaffold have been identified as novel and potent inhibitors of α-glucosidase.[37][38][39][40] These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the breakdown of carbohydrates.[6][7][37][38] This leads to a slower and more gradual absorption of glucose into the bloodstream, helping to control blood sugar levels.[33][34]
Below is a diagram illustrating the inhibition of α-glucosidase.
Caption: Inhibition of α-glucosidase by triazolo[1,5-a]pyridine derivatives.
Key Compounds and Structure-Activity Relationship (SAR)
The α-glucosidase inhibitory activity of these compounds is highly dependent on the substituents. In one study, a series of 6-amino-2,5,7-triaryl-[6][7][8]triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and evaluated.[37] Compound 15j from this series emerged as the most potent inhibitor, with an IC50 value significantly lower than the reference drug acarbose.[37][38]
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 15j | α-glucosidase | 6.60 ± 0.09 | [37][38] |
| Compound 9s | α-glucosidase | 24.32 ± 0.18 | [39] |
| Acarbose (Reference) | α-glucosidase | 750.00 ± 0.56 | [37] |
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.[41][42][43][44]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate
-
Triazolo[1,5-a]pyridine test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 20 µL of α-glucosidase solution (2 U/mL) to each well and incubate at 37°C for 5 minutes.
-
Substrate Addition: Add 20 µL of pNPG solution (1 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Add 50 µL of sodium carbonate solution (1 M) to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Future Perspectives and Conclusion
The triazolo[1,5-a]pyridine scaffold has unequivocally demonstrated its value as a versatile and privileged core in drug discovery. The broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic, underscores the immense potential of this heterocyclic system. The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of novel therapeutics.
Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships for various therapeutic targets will enable more rational drug design. The exploration of novel synthetic methodologies will facilitate the generation of diverse chemical libraries for high-throughput screening. Furthermore, comprehensive studies on the ADME/Tox profiles of lead compounds are essential for their successful translation into clinical candidates.
References
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of the Novel Antichagasic Activity of [1,2,3]Triazolo[1,5-a]pyridine Derivatives [pubmed.ncbi.nlm.nih.gov]
- 24. Sílice [silice.csic.es]
- 25. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. What are α-glucosidase inhibitors and how do they work? [synapse.patsnap.com]
- 34. my.clevelandclinic.org [my.clevelandclinic.org]
- 35. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Exploration of alpha-glucosidase inhibitors: A comprehensive in silico approach targeting a large set of triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. In vitro α-glucosidase inhibitory assay [protocols.io]
- 42. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 43. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 44. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
literature review ofTriazolo[1,5-A]pyridine-5-carboxylic acid research
An In-Depth Technical Guide to the Research Landscape of Triazolo[1,5-a]pyridine-5-carboxylic Acid A Senior Application Scientist's Review of Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, prized for its versatile biological activities and its role as a purine bioisostere.[1][4][5] This technical guide provides a comprehensive review of the research surrounding a key derivative, [1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid , and its analogs. We delve into the synthetic strategies for constructing this core, explore its diverse and potent biological activities across multiple therapeutic areas—including oncology, immunology, and metabolic diseases—and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this important molecular scaffold.
The Triazolo[1,5-a]pyridine Scaffold: A Cornerstone in Medicinal Chemistry
The fusion of a triazole and a pyridine ring creates the triazolopyridine system, a class of nitrogen-containing heterocycles with significant chemical and pharmacological importance.[6][7] There are several possible isomers, but the[1][2][3]triazolo[1,5-a]pyridine motif is particularly prominent in a variety of biologically active compounds.[8] Its structure is isoelectronic with the natural purine ring system, which has led to its exploration as a potential surrogate for purines in drug design, capable of interacting with biological targets that recognize adenine or guanine.[5][9]
Beyond its role as a purine mimetic, the scaffold's unique electronic properties and structural rigidity make it an ideal foundation for developing highly specific ligands.[1] The versatility of the triazolopyridine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This has led to the discovery of triazolopyridine derivatives with a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[10][11]
Synthesis of the Triazolo[1,5-a]pyridine-5-carboxylic Acid Core
The construction of the[1][2][3]triazolo[1,5-a]pyridine ring system is a critical first step, with several established synthetic routes. Modern methods often focus on efficiency, substrate scope, and environmentally conscious practices.[1][6]
A prevalent and robust strategy involves the oxidative cyclization of N-(pyridin-2-yl)amidines or related precursors.[12] This approach facilitates the crucial N-N bond formation to complete the triazole ring. Advances in this area include the use of copper catalysts or metal-free oxidants like (diacetoxyiodo)benzene (PIDA) or iodine/potassium iodide, which offer mild reaction conditions and high yields.[12] Microwave-assisted synthesis has also emerged as a technique to significantly accelerate these reactions.[1][8]
The introduction of the 5-carboxylic acid moiety, or its ester precursor, is typically achieved by starting with a pyridine derivative already bearing this functional group at the appropriate position (C6 of the pyridine ring).
Caption: General synthetic pathway for Triazolo[1,5-a]pyridine-5-carboxylic acid.
Biological Activities and Therapeutic Targets
The true value of the Triazolo[1,5-a]pyridine-5-carboxylic acid scaffold lies in the potent and diverse biological activities exhibited by its derivatives. The carboxylic acid handle is a key point for derivatization, often via amide bond formation, allowing chemists to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.
Kinase Inhibition
A significant body of research highlights the triazolopyridine scaffold as a potent kinase inhibitor.[11] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
BRD4 Inhibition: Derivatives have been designed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader and a promising target for cancer therapy.[2] One study identified a representative compound that binds to the acetyl-lysine binding site of BRD4, showing excellent anti-cancer activity in the MV4-11 cell line with an IC₅₀ of 0.02 µM.[2]
-
JAK/HDAC Dual Inhibition: By merging different pharmacophores, researchers have developed triazolopyridine-based dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs).[13] One such compound demonstrated potent pan-HDAC and JAK1/2 dual inhibition and displayed high cytotoxicity against MDA-MB-231 and RPMI-8226 cancer cell lines.[13]
-
Other Kinase Targets: The scaffold has been successfully employed to develop inhibitors for a range of other kinases, including VEGFR2, EGFR, and CDK2, further underscoring its utility in developing multi-kinase inhibitors to combat drug resistance.[3][11]
Anticancer Applications
The inhibition of key kinases and other cellular pathways translates into broad antiproliferative activity. Triazolopyridine derivatives have demonstrated efficacy against a wide array of human cancer cell lines.
| Compound Class/Derivative | Target(s) | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference(s) |
| BRD4 Inhibitor (12m) | BRD4 | MV4-11 (Leukemia) | 0.02 µM | [2] |
| JAK/HDAC Inhibitor (19) | JAK1/2, HDACs | MDA-MB-231, RPMI-8226 | Submicromolar | [13] |
| Pyridinylpyridine Series (1c) | AKT pathway | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative | [14] |
| Indole Hybrid (H12) | ERK pathway | MGC-803 (Gastric) | 9.47 µM | [15] |
| Tankyrase Inhibitor (TI-12403) | Tankyrase (Wnt pathway) | COLO320DM, DLD-1 | Downregulated β-catenin | [16] |
Immunomodulation and Other Therapeutic Areas
The scaffold's utility extends beyond oncology into immunology and metabolic diseases.
-
RORγt Inverse Agonists: Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in the pathogenesis of psoriasis. Triazolopyridine derivatives have been discovered as potent RORγt inverse agonists, demonstrating robust, dose-dependent inhibition of IL-17A production in both in vitro and in vivo models.[17]
-
DGAT2 Inhibition: Diacylglyceride O-acyltransferase 2 (DGAT2) is a critical enzyme in triglyceride synthesis, making it a target for metabolic diseases like non-alcoholic steatohepatitis (NASH) and type 2 diabetes. Novel triazolopyridine derivatives have been patented as potent DGAT2 inhibitors.[18][19][20]
-
α-Glucosidase Inhibition: In the context of type 2 diabetes, triazolopyridine derivatives have been identified as novel and highly potent α-glucosidase inhibitors, with one compound showing nearly 98-fold greater potency than the standard drug, acarbose.[21]
-
Antiparasitic Activity: The[1][2][13]triazolo[1,5-a]pyridine isomer has shown trypanocidal activity against Trypanosoma cruzi by inhibiting 14α-demethylase and disrupting the sterol biosynthesis pathway, highlighting its potential in treating Chagas disease.[22]
Caption: Hypothetical mechanism of a triazolopyridine-based JAK inhibitor.
Experimental Protocols
To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and preliminary evaluation of the title compound and its derivatives.
Protocol: Synthesis of Ethyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-5-carboxylate
This protocol describes a common route to an ester precursor of the target carboxylic acid, adapted from procedures found in the literature.[13][23] The ester is often a more versatile intermediate for subsequent coupling reactions.
Rationale: This multi-step synthesis begins with a commercially available substituted pyridine. The formation of a thiourea intermediate followed by cyclization with hydroxylamine is a reliable method for constructing the aminotriazole ring. A subsequent Suzuki coupling installs a desired aryl group, demonstrating the scaffold's capacity for diversification.
Materials:
-
2-amino-6-bromopyridine
-
Ethoxycarbonyl isothiocyanate
-
Hydroxylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Arylboronic acid (e.g., 3-pyridinylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane, Ethanol (EtOH), Water (H₂O)
-
Ethyl acetate (EtOAc), Hexanes
Procedure:
-
Step 1: Thiourea Formation. To a solution of 2-amino-6-bromopyridine (1.0 eq) in anhydrous THF, add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure and purify the resulting thiourea intermediate by recrystallization or column chromatography.
-
Step 2: Triazole Ring Formation. Dissolve the thiourea intermediate (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (2.0 eq) and DIPEA (3.0 eq). Heat the mixture to reflux for 6-8 hours. Cool the reaction to room temperature. The product, 2-amino-7-bromo-[1][2][3]triazolo[1,5-a]pyridine, often precipitates and can be collected by filtration.
-
Step 3: Suzuki Coupling (Example). In a flask purged with nitrogen, combine the 2-amino-7-bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), 3-pyridinylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and 2M Na₂CO₃ solution (3.0 eq) in a 3:1 mixture of dioxane and water. Heat the reaction to 90 °C for 12 hours.
-
Step 4: Workup and Purification. Cool the reaction, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography (e.g., gradient of 2-5% EtOH in CH₂Cl₂) to yield the desired product.[24]
Protocol: Saponification to[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic Acid
Rationale: Standard base-catalyzed hydrolysis (saponification) is used to convert the ethyl ester to the final carboxylic acid, which is then isolated by acidic workup.
Materials:
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~3-4 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid.
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold, and specifically derivatives of its 5-carboxylic acid, represents a highly fruitful area of research in drug discovery.[1] Its synthetic tractability and proven ability to yield potent, selective inhibitors for a multitude of high-value biological targets make it a privileged structure for medicinal chemists.[25] The breadth of activity, spanning from epigenetic readers and kinases in oncology to key enzymes in metabolic and infectious diseases, is remarkable.[2][13][21][22]
Future research should continue to explore novel derivatizations of the 5-carboxylic acid core to develop next-generation therapeutics. Opportunities exist in the development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs) where the carboxylic acid can serve as a linker attachment point, and dual-target inhibitors to overcome complex diseases and drug resistance. As synthetic methodologies become more advanced and our understanding of the structural requirements for target engagement deepens, the[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid core is poised to remain a central building block in the development of innovative medicines.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 13. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 24. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 25. geneonline.com [geneonline.com]
A Technical Guide to the Theoretical and Computational Exploration of Triazolo[1,5-a]pyridines
Abstract
The triazolo[1,5-a]pyridine scaffold is a fused aza-heterocyclic system of significant interest in medicinal chemistry and materials science. Its structural similarity to natural purines has made it a versatile pharmacophore in drug discovery, leading to the development of agents with diverse biological activities, including kinase inhibition and anti-inflammatory properties.[1][2][3] This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate the structural, electronic, and reactive properties of these compounds. We will delve into the practical application of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), molecular docking, and other computational tools, offering field-proven insights into experimental design and data interpretation. The objective is to furnish a self-validating framework for leveraging computational chemistry to accelerate the rational design and discovery of novel triazolo[1,5-a]pyridine derivatives.
The Strategic Importance of Triazolo[1,5-a]pyridines
The[4][5][6]triazolo[1,5-a]pyridine core is a privileged structure in modern drug discovery.[7] Its isoelectronic relationship with the purine ring system allows it to serve as a bioisostere, effectively mimicking the natural scaffold to interact with biological targets.[2][7] This has led to its incorporation into numerous biologically active compounds, including inhibitors of Janus kinase (JAK1/2), α-glucosidase, and hypoxia-inducible factor prolylhydroxylase (PHD-1).[3][6][8] The versatility of this scaffold is further demonstrated by its wide range of therapeutic applications, from anti-cancer and anti-viral agents to cardiovascular and CNS-active compounds.[9][10]
Computational chemistry provides an indispensable toolkit for understanding this class of molecules at a sub-molecular level. By simulating their behavior, we can predict properties, elucidate reaction mechanisms, and guide synthetic efforts, thereby reducing the time and cost associated with traditional trial-and-error laboratory work.
Core Computational Methodologies: A Practical Framework
The investigation of triazolo[1,5-a]pyridines relies on a suite of robust computational techniques. The choice of method is dictated by the specific scientific question being addressed, balancing the need for accuracy with computational expense.
Density Functional Theory (DFT): The Quantum Mechanical Workhorse
DFT is the most widely used quantum mechanical method for studying the ground-state properties of triazolopyridine systems. It offers an excellent compromise between accuracy and computational cost, making it ideal for calculating molecular geometries, electronic structures, and energies.
Causality of Choice: We choose DFT because it accurately models electron correlation effects, which are crucial for describing the electronic structure of these π-conjugated heterocyclic systems, at a fraction of the cost of higher-level ab initio methods. Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311+G(d,p)) have been shown to yield results in good agreement with experimental data for these molecules.[5][11][12]
Experimental Protocol: Standard DFT Workflow
-
Structure Generation: Construct the 3D coordinates of the triazolo[1,5-a]pyridine derivative using molecular building software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization to locate the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a physically realistic structure. The chosen level of theory (e.g., B3LYP/6-311G(df,pd)) should be specified.[4][11]
-
Frequency Calculation: Conduct a frequency analysis at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
Insight: This step also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Single-Point Energy & Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain a more accurate electronic energy and derive key molecular properties. This includes:
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.[11]
-
Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.[5]
-
Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.[5][12]
-
Caption: A typical workflow for DFT calculations on triazolo[1,5-a]pyridines.
Time-Dependent DFT (TD-DFT): Unveiling Electronic Spectra
To correlate computational results with experimental UV-Vis spectroscopy, TD-DFT is the method of choice. It calculates the energies of electronic transitions from the ground state to various excited states.
Causality of Choice: TD-DFT provides a cost-effective way to predict the absorption maxima (λ_max) and oscillator strengths of electronic transitions, allowing for direct comparison with experimental spectra. This is crucial for validating the computed electronic structure and understanding the nature of the electronic excitations.[4][11] Theoretical spectra computed with TD-DFT have been shown to nicely reproduce observed experimental spectra in various solvents.[11]
Molecular Docking: Probing Biological Interactions
In the context of drug discovery, molecular docking is a pivotal technique used to predict how a triazolo[1,5-a]pyridine derivative (ligand) binds to the active site of a target protein (receptor).
Causality of Choice: Docking provides rapid, valuable insights into the binding mode, affinity (via a scoring function), and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex. This knowledge is fundamental for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.[6][13][14][15]
Experimental Protocol: Standard Molecular Docking Workflow
-
Receptor & Ligand Preparation:
-
Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Generate the 3D structure of the triazolopyridine derivative and perform energy minimization using a suitable force field.
-
-
Binding Site Definition: Identify the active site of the receptor and define a "grid box" that encompasses this volume. This box constrains the search space for the docking algorithm.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide), which systematically samples different conformations and orientations of the ligand within the grid box.
-
Pose Analysis & Scoring:
-
Self-Validation: The algorithm generates multiple binding poses, which are ranked using a scoring function (e.g., kcal/mol). The lowest energy score typically represents the most favorable binding mode.[6][15]
-
Insight: Analyze the top-ranked poses to identify key interactions with active site residues. This analysis explains the compound's activity and informs the next design cycle. For example, docking studies of potent α-glucosidase inhibitors revealed key hydrogen bonds with residues TYR158, GLN353, and GLU411.[6][14]
-
Caption: Workflow for a molecular docking study in drug design.
Key Physicochemical Insights from Computational Studies
Electronic Properties and Chemical Reactivity
The electronic landscape of triazolo[1,5-a]pyridines dictates their reactivity. DFT calculations provide quantitative measures of this landscape.
-
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO energies are critical descriptors. The HOMO-LUMO energy gap (E_g = E_LUMO - E_HOMO) is an indicator of chemical stability; a smaller gap suggests the molecule is more polarizable and reactive.[11] For instance, studies have shown that the introduction of electron-withdrawing groups like nitro (NO₂) significantly lowers the LUMO energy and the overall energy gap, indicating higher reactivity.[4][11]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution, revealing the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. This allows for the prediction of how the molecule will interact with other reagents.[5]
| Compound Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (E_g) (eV) | Reference |
| 5,7-diphenyl-[4][5][6]triazolo[1,5-a]pyrimidine | -5.79 | -1.52 | 4.27 | [4] |
| Derivative with NO₂ substituent | -6.42 | -2.69 | 3.73 | [4] |
| Derivative with F substituent | -5.87 | -1.55 | 4.32 | [4] |
Table 1: Example FMO energies calculated for triazolo[1,5-a]pyrimidine derivatives, demonstrating the influence of substituents on electronic properties and reactivity.
Ring-Chain Isomerism in[4][5][9]Triazolo[1,5-a]pyridines
A fascinating characteristic of the[4][5][9]triazolo[1,5-a]pyridine isomer is its existence in a ring-chain equilibrium with an open-chain α-diazo-pyridine form.[5][9][16] This isomerization is crucial as it can dictate the subsequent reactivity and synthetic utility of the scaffold.
Causality of Isomerism: The equilibrium is influenced by substitution, protonation, and deprotonation.[5] DFT calculations are instrumental in mapping the potential energy surface of this transformation, identifying transition states, and calculating the energy barriers. This allows researchers to understand the factors that favor either the closed-ring or open-chain form, which is essential for controlling reaction outcomes.[5][16]
Caption: Ring-chain isomerization of[4][5][9]triazolo[1,5-a]pyridines.
Guiding Drug Design through In Silico Screening
Computational studies have been paramount in the development of triazolo[1,5-a]pyridines as therapeutic agents. Molecular docking and subsequent molecular dynamics (MD) simulations validate binding modes and assess the stability of protein-ligand complexes.[6][14]
-
Target Identification: Docking studies have successfully identified and rationalized the activity of triazolopyridines against a range of targets.[13][17][18]
-
SAR Elucidation: By comparing the docking scores and binding interactions of a series of analogs, researchers can build robust SAR models. For example, in the development of α-glucosidase inhibitors, docking revealed that a specific compound, 15j, had a superior binding affinity (−10.04 kcal/mol) due to the formation of three crucial hydrogen bonds, explaining its high inhibitory efficacy (IC₅₀ = 6.60 µM).[6][14]
| Target Protein | Lead Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| α-Glucosidase | Compound 15j | -10.04 | TYR158, GLN353, GLU411 | [6][14] |
| InhA (M. tuberculosis) | Compound J27 | High Glide XP Score | (Specific residues not listed) | [13] |
| GlcN-6-P synthase | Compound 14 | -7.84 | (Specific residues not listed) | [15][19] |
| LSD1 | Compound 20 | Low Docking Energy | Arg316, Tyr761, Met332 | [18] |
Table 2: Summary of molecular docking results for various triazolo[1,5-a]pyridine derivatives against their respective biological targets, highlighting the power of computational methods in identifying key molecular interactions.
Conclusion and Future Outlook
Theoretical and computational studies are no longer just an adjunct to experimental work; they are a cornerstone of modern chemical and pharmaceutical research on triazolo[1,5-a]pyridines. Methodologies like DFT and molecular docking provide profound insights into molecular structure, reactivity, and biological interactions, enabling a more rational, hypothesis-driven approach to discovery. By understanding the causality behind molecular properties and binding events, we can more efficiently design next-generation therapeutics and functional materials.
Future efforts will likely involve the integration of more sophisticated techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM) for higher accuracy in biological systems, advanced machine learning and QSAR models for more predictive power,[6] and the application of these computational frameworks to explore novel biological targets and material science applications for the versatile triazolo[1,5-a]pyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electronic Spectra, And Dft Calculations Of Some Triazolo [1,5-a]pyrimidine Derivatives [journalijar.com]
- 12. Theoretical characterization of 5-oxo, 7-oxo and 5-oxo-7-amino[1,2,4]triazolo[1,5-a]pyrimidines [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Pyrazole clubbed triazolo[1,5-a]pyrimidine hybrids as an anti-tubercular agents: Synthesis, in vitro screening and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of Triazolo[1,5-a]pyridine-5-carboxylic Acid: A Technical Guide to Solubility and Stability
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Triazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with actionable, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. While specific experimental data for this exact molecule is not widely published, this guide establishes a robust framework for its characterization, drawing upon the well-understood behavior of its constituent chemical moieties—the triazolopyridine core and the carboxylic acid group.
Introduction: The Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine core is a fused heterocyclic system that can be considered a bioisostere of purines and other key structures in medicinal chemistry. This structural motif has garnered considerable attention for its versatile biological activities. The addition of a carboxylic acid at the 5-position introduces a critical functional group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its solubility and stability—two cornerstones of successful drug development. Understanding these characteristics is paramount for formulation design, predicting in vivo behavior, and ensuring the integrity of the active pharmaceutical ingredient (API).
Solubility Profile: Unlocking Bioavailability
The solubility of an API is a critical determinant of its oral bioavailability. For Triazolo[1,5-a]pyridine-5-carboxylic acid, solubility is expected to be highly dependent on the pH of the medium, a direct consequence of the ionizable carboxylic acid group.
Factors Influencing Solubility
The interplay of several factors governs the solubility of this compound. The crystalline structure of the solid form, the pH of the solvent, temperature, and the presence of co-solvents all play a significant role. The triazolopyridine nucleus itself possesses a degree of aromaticity and contains nitrogen atoms that can participate in hydrogen bonding.
Caption: Key factors influencing the solubility of Triazolo[1,5-a]pyridine-5-carboxylic acid.
Illustrative Solubility Data
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Rationale |
| 0.1 M HCl (pH ~1) | 25 | Low | The carboxylic acid is protonated and non-ionized. |
| Phosphate Buffer (pH 7.4) | 25 | Moderate | Partial ionization of the carboxylic acid enhances solubility. |
| 0.1 M NaOH (pH ~13) | 25 | High | The carboxylic acid is fully deprotonated to its more soluble carboxylate salt. |
| Water | 25 | Low to Moderate | Zwitterionic character may contribute to some aqueous solubility. |
| Ethanol | 25 | Moderate | The compound is likely to be soluble in polar protic solvents. |
| Dimethyl Sulfoxide (DMSO) | 25 | High | A polar aprotic solvent known for its broad solubilizing power. |
| Acetonitrile | 25 | Low to Moderate | A polar aprotic solvent, but generally less effective for carboxylic acids than DMSO. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. It is a robust and reliable method that ensures a true equilibrium is reached between the solid and solution phases.
Objective: To determine the equilibrium solubility of Triazolo[1,5-a]pyridine-5-carboxylic acid in various solvent systems.
Materials:
-
Triazolo[1,5-a]pyridine-5-carboxylic acid (solid)
-
Selected solvents (e.g., 0.1 M HCl, phosphate-buffered saline pH 7.4, water, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation: Add an excess amount of solid Triazolo[1,5-a]pyridine-5-carboxylic acid to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
Stability Profile: Ensuring Drug Integrity
The chemical stability of an API is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Potential Degradation Pathways
Based on its chemical structure, Triazolo[1,5-a]pyridine-5-carboxylic acid may be susceptible to several degradation pathways under stress conditions. The fused triazolopyridine ring system is generally stable, but the carboxylic acid and the electron-deficient pyridine ring can be reactive sites.
Caption: Plausible degradation pathways for Triazolo[1,5-a]pyridine-5-carboxylic acid under stress conditions.
Illustrative Forced Degradation Data
The following table presents an illustrative summary of the expected stability of Triazolo[1,5-a]pyridine-5-carboxylic acid under forced degradation conditions. The extent of degradation should be experimentally determined.
| Stress Condition | Reagent/Condition | Expected Outcome |
| Hydrolysis | 0.1 M HCl, 60°C | Likely stable; potential for decarboxylation under extreme conditions. |
| 0.1 M NaOH, 60°C | Likely stable as the carboxylate salt. | |
| Oxidation | 3% H₂O₂, RT | Potential for N-oxidation of the pyridine ring. |
| Photolysis | UV/Vis light exposure | May exhibit some degradation, as aromatic systems can be light-sensitive. |
| Thermal | 80°C, dry heat | Generally expected to be stable; potential for decarboxylation at higher temperatures. |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of Triazolo[1,5-a]pyridine-5-carboxylic acid under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Triazolo[1,5-a]pyridine-5-carboxylic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Triazolo[1,5-a]pyridine-5-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified time.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize the major degradation products using techniques such as LC-MS/MS and NMR.
-
Validate the HPLC method to ensure it is "stability-indicating," meaning it can accurately separate and quantify the parent drug in the presence of its degradation products.
-
Conclusion
This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of Triazolo[1,5-a]pyridine-5-carboxylic acid. While the absence of direct published data necessitates an approach grounded in chemical principles and illustrative examples, the detailed experimental protocols provided herein offer a clear and robust pathway for researchers to generate the critical data required for advancing their drug development programs. A thorough experimental investigation following these guidelines will be essential to fully characterize this promising heterocyclic scaffold.
References
Methodological & Application
detailed synthesis protocol forTriazolo[1,5-A]pyridine-5-carboxylic acid.
An Application Note and Detailed Protocol for the Synthesis of Triazolo[1,5-a]pyridine-5-carboxylic Acid
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of Triazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, chemists, and professionals in the pharmaceutical sciences. This guide presents a robust and efficient two-step synthetic pathway, commencing with the cyclization of a readily available starting material, 2-amino-6-cyanopyridine, to form the key intermediate,[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile. This is followed by a straightforward hydrolysis step to yield the final carboxylic acid product. The protocol herein is built upon established and reliable chemical transformations, with detailed explanations for each step to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules. This scaffold is a key component in compounds exhibiting diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities. The carboxylic acid functional group at the 5-position serves as a versatile handle for further chemical modifications, making Triazolo[1,5-a]pyridine-5-carboxylic acid a valuable building block for the synthesis of compound libraries in drug discovery programs.
The synthetic strategy detailed below was chosen for its efficiency, use of accessible starting materials, and the reliability of the chemical transformations involved. The pathway is divided into two primary stages: the construction of the fused heterocyclic ring system and the subsequent functional group transformation to the desired carboxylic acid.
Overall Synthetic Scheme
The synthesis proceeds in two distinct experimental stages, starting from 2-amino-6-cyanopyridine.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile
This initial stage focuses on the construction of the fused triazolopyridine ring. The chosen method is an adaptation of the well-established synthesis from 2-aminopyridines, which involves the formation of an N-(pyrid-2-yl)formamidoxime intermediate followed by cyclization.[3] This approach is advantageous due to its mild reaction conditions and generally good yields.
Mechanism Overview
The reaction begins with the formation of a formamidoxime from 2-amino-6-cyanopyridine. This intermediate is then activated by trifluoroacetic anhydride, which facilitates an intramolecular electrophilic cyclization. The pyridine nitrogen attacks the activated intermediate, leading to the formation of the five-membered triazole ring. Subsequent dehydration results in the aromatic[1][2][3]triazolo[1,5-a]pyridine core.
Caption: Mechanistic pathway for the cyclization step.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-6-cyanopyridine | ≥98% | Commercially Available |
| Hydroxylamine hydrochloride | ACS Reagent | Commercially Available |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available |
| Formic acid | ≥95% | Commercially Available |
| Trifluoroacetic anhydride | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Anhydrous Sodium Sulfate | Granular, ≥99% | Commercially Available |
Step-by-Step Procedure:
-
Preparation of N-(6-cyanopyrid-2-yl)formamidoxime:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq) in water.
-
To this mixture, add formic acid (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate product can be isolated by filtration or extraction.
-
-
Cyclization Reaction:
-
Suspend the crude N-(6-cyanopyrid-2-yl)formamidoxime intermediate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (2.0 eq) dropwise to the cooled suspension. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Part 2: Hydrolysis to Triazolo[1,5-a]pyridine-5-carboxylic acid
The final step of the synthesis is the hydrolysis of the nitrile functional group of the intermediate to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential degradation of the heterocyclic ring under harsh acidic conditions.
Mechanism Overview
Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by a series of proton transfers to form an amide intermediate. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. A final acidic workup protonates the carboxylate to give the desired carboxylic acid.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| [1][2][3]Triazolo[1,5-a]pyridine-5-carbonitrile | From Part 1 | - |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available |
| Ethanol | 200 Proof | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Commercially Available |
| Deionized Water | - | - |
Step-by-Step Procedure:
-
Hydrolysis Reaction:
-
In a round-bottom flask, dissolve the[1][2][3]triazolo[1,5-a]pyridine-5-carbonitrile (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 5-10 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly and carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. The product should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield Triazolo[1,5-a]pyridine-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.
-
Melting Point Analysis: To assess purity.
References
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
The VersatileTriazolo[1,5-a]pyridine Scaffold: Application Notes for Modern Medicinal Chemistry
The Versatile[1][2][3]Triazolo[1,5-a]pyridine Scaffold: Application Notes for Modern Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Heterocycle
The[1][2][3]triazolo[1,5-a]pyridine ring system represents a cornerstone in contemporary medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines have established it as a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This guide provides an in-depth exploration of the applications of[1][2][3]triazolo[1,5-a]pyridine derivatives, with a particular focus on the strategic incorporation of a carboxylic acid moiety at the 5-position. While direct literature on the 5-carboxylic acid derivative is emerging, we will extrapolate from the broader class of compounds to demonstrate its potential as a critical pharmacophore and synthetic handle.
The versatility of the triazolopyridine core stems from its ability to act as a bioisostere for purines, carboxylic acids, and N-acetylated lysine, significantly broadening its therapeutic potential.[1][2] Derivatives of this scaffold have been investigated as potent inhibitors of kinases, modulators of nuclear receptors, and anti-infective agents, underscoring its broad applicability in drug discovery.
Key Therapeutic Applications and Underlying Mechanisms
The[1][2][3]triazolo[1,5-a]pyridine scaffold has been successfully employed in the development of potent and selective modulators for a range of biological targets. Below, we delve into specific examples, highlighting the mechanistic rationale behind their application.
Kinase Inhibition in Oncology and Inflammation
The purine-like structure of the triazolopyridine nucleus makes it an ideal candidate for targeting the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases.
-
Janus Kinase (JAK) Inhibition: Small molecule JAK inhibitors have shown significant efficacy in treating autoimmune diseases like rheumatoid arthritis and psoriasis.[4] Derivatives of the triazolo[1,5-a]pyridine scaffold have been designed as potent JAK1/2 inhibitors. These compounds effectively suppress the proliferation of JAK1/2-dependent cells and exhibit metabolic stability, making them promising candidates for further development.[4] The core scaffold typically occupies the hinge region of the ATP binding pocket, forming crucial hydrogen bonds, while substituents are optimized to achieve selectivity and favorable pharmacokinetic properties.
-
AKT Signaling Pathway: The AKT signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Certain[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have demonstrated potent antiproliferative activities against various cancer cell lines by modulating the AKT pathway.[5]
Diagram: Generalized Kinase Inhibition Workflow
Caption: A typical workflow for the development of kinase inhibitors based on the triazolopyridine scaffold.
Modulation of Nuclear Receptors for Autoimmune Diseases
-
RORγt Inverse Agonism: The Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in the pathogenesis of autoimmune diseases like psoriasis.[2][6][1][2][3]Triazolo[1,5-a]pyridine derivatives have been successfully developed as potent and orally bioavailable RORγt inverse agonists.[2][6] These compounds have been shown to robustly inhibit the production of pro-inflammatory cytokines, such as IL-17A, in a dose-dependent manner.[2][6] Structure-activity relationship (SAR) studies have been crucial in optimizing these molecules to improve their metabolic stability and pharmacokinetic profiles.[2][6]
Diagram: RORγt Inverse Agonist Mechanism
Caption: Mechanism of RORγt inverse agonism by triazolopyridine derivatives.
Anti-Infective Agents
The triazolopyridine scaffold has also shown promise in the development of novel anti-infective agents.
-
Trypanocidal Activity: Derivatives of the related[1][2][4]triazolo[1,5-a]pyridine scaffold have been investigated as trypanocidal agents for the treatment of Chagas disease.[7] These compounds have been shown to inhibit 14α-demethylase, an enzyme crucial for the sterol biosynthesis pathway in Trypanosoma cruzi.[7] This disruption of sterol metabolism leads to cell cycle arrest and ultimately, parasite death.[7]
The Strategic Role of the 5-Carboxylic Acid Moiety
While the broader applications of the triazolopyridine scaffold are well-documented, the specific inclusion of a carboxylic acid at the 5-position offers several strategic advantages in drug design:
-
A Handle for Derivatization: The carboxylic acid group is a versatile functional handle for the synthesis of amides, esters, and other derivatives. This allows for the exploration of a wide range of chemical space to optimize potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of a diverse library of amides from a common carboxylic acid intermediate is a cornerstone of lead optimization.
-
Key Binding Interactions: A carboxylic acid can act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions with positively charged residues (e.g., lysine or arginine) in a protein's active site. This can significantly enhance binding affinity and specificity.
-
Improving Physicochemical Properties: The introduction of a carboxylic acid can increase the polarity and aqueous solubility of a molecule, which can be beneficial for improving its pharmacokinetic profile.
While specific examples for the 5-carboxylic acid derivative of triazolopyridine are not abundant in the literature, its potential is underscored by the commercial availability of building blocks like 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid.[8]
Experimental Protocols
Protocol 1: General Synthesis of a[1][2][3]Triazolo[1,5-a]pyridine Scaffold
This protocol outlines a general method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, which can be adapted for the synthesis of various derivatives. Several synthetic routes have been reported, including copper-catalyzed reactions and PIFA-mediated intramolecular annulation.[4]
Materials:
-
Substituted 2-aminopyridine
-
Appropriate cyclization partner (e.g., N-(pyrid-2-yl)formamidoxime for trifluoroacetic anhydride-mediated cyclization)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Trifluoroacetic anhydride (or other appropriate cyclizing agent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substituted 2-aminopyridine derivative in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the subsequent addition.
-
Addition of Cyclizing Agent: Add the cyclizing agent (e.g., trifluoroacetic anhydride) dropwise to the cooled solution with vigorous stirring. The rate of addition should be carefully controlled to maintain the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 2-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: JAK1)
This protocol provides a general framework for assessing the inhibitory activity of synthesized triazolopyridine derivatives against a target kinase.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase buffer (containing ATP and a suitable substrate peptide)
-
Synthesized triazolopyridine compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known JAK1 inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the substrate peptide, and the recombinant JAK1 enzyme.
-
Initiation of Reaction: Add the serially diluted test compounds or controls to the wells. Initiate the kinase reaction by adding ATP. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid interference.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: Representative Biological Activity of Triazolopyridine Derivatives
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Reference |
| J-4 | JAK1/2 | Enzyme Assay | 10 / 20 | [4] |
| J-6 | JAK1/2 | Enzyme Assay | 8 / 15 | [4] |
| 5a | RORγt | Inverse Agonist Assay | 5.2 | [2][6] |
| WS-898 | ABCB1 (P-gp) | Reversal of PTX Resistance | 3.67 - 5.0 | [9] |
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, with demonstrated applications across multiple therapeutic areas. The strategic introduction of a carboxylic acid at the 5-position presents a compelling avenue for future drug discovery efforts. This functional group can serve as a crucial anchoring point for protein-ligand interactions and as a versatile handle for synthetic elaboration, enabling the fine-tuning of pharmacological and pharmacokinetic properties. Further exploration of[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid and its derivatives is warranted to fully unlock the therapeutic potential of this promising class of compounds.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester | C8H8N4O3 | CID 113402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. appretech.com [appretech.com]
- 9. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for the characterization oftriazolo[1,5-a]pyridine compounds
An Application Guide to the Analytical Characterization of Triazolo[1,5-a]pyridine Compounds
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative for a Privileged Scaffold
The triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry. As a purine isostere, this N-fused heterocyclic system is a versatile framework for designing novel therapeutics, from kinase inhibitors to antiviral agents.[1][2] Its unique electronic and structural properties, however, demand a rigorous and multi-faceted analytical approach to ensure unequivocal structural confirmation, assess purity, and guarantee reproducibility in drug discovery and development pipelines.
This guide moves beyond a simple listing of techniques. It is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the critical analytical methodologies, the rationale behind their application, and the practical steps for their successful implementation. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography to build a complete analytical profile of these important molecules.
The Integrated Analytical Workflow: A Holistic Approach
The characterization of a newly synthesized triazolo[1,5-a]pyridine compound is not a linear process but an integrated workflow. Each technique provides a unique piece of the puzzle, and their collective data builds a robust, self-validating analytical package. The initial confirmation of a successful reaction is typically achieved with quick, low-resolution techniques, followed by more detailed methods for structural elucidation and final purity assessment.
Caption: Integrated workflow for triazolo[1,5-a]pyridine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For triazolo[1,5-a]pyridines, ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom, confirming substitution patterns and the integrity of the heterocyclic core.
Expertise & Experience: Why NMR is Foundational
The triazolo[1,5-a]pyridine system has a distinct electronic character, with the pyridine ring being relatively electron-deficient and the triazole ring being electron-rich. This results in a characteristic dispersion of signals in the ¹H NMR spectrum, typically with the pyridine protons appearing at a lower field (higher ppm) than the triazole proton.[3] The choice of deuterated solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for its non-exchangeable proton signals, though CDCl₃ is also common.[4]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified triazolo[1,5-a]pyridine derivative.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution; sonication may be required.
-
Causality Check: Incomplete dissolution leads to poor shimming, broad peaks, and inaccurate integration, compromising the quality of the data.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H, the solvent peak width should ideally be <1 Hz.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 1024 scans, 2-second relaxation delay). A proton-decoupled experiment is standard.
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).[4]
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons and carbons in the molecule. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for establishing connectivity.
-
Data Presentation: Typical Chemical Shifts
The exact chemical shifts will vary based on substituents, but the core scaffold shows predictable ranges.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale |
| C2-H | 8.2 - 8.6 | 160 - 165 | Adjacent to two nitrogen atoms in the electron-rich triazole ring. |
| C5-H | 8.5 - 8.8 | 128 - 132 | Deshielded proton on the electron-deficient pyridine ring, ortho to N4. |
| C6-H | 7.0 - 7.4 | 112 - 116 | Shielded proton on the pyridine ring, meta to N4. |
| C7-H | 7.6 - 8.0 | 125 - 129 | Deshielded proton on the pyridine ring, para to N4. |
| C8a (bridge) | - | 140 - 145 | Quaternary carbon at the ring fusion. |
Note: Data compiled from representative examples in the literature.[3][4]
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS is indispensable for confirming the molecular weight of the target compound and, with high-resolution instruments, its elemental composition.
Expertise & Experience: Choosing the Right Ionization
For most triazolo[1,5-a]pyridine derivatives, which possess basic nitrogen atoms, Electrospray Ionization (ESI) in positive mode is the method of choice. The basic nitrogens are readily protonated, leading to a strong signal for the [M+H]⁺ ion. This "soft" ionization technique minimizes fragmentation, making it ideal for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) analyzer, provides a mass measurement with high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula.[4]
Protocol: ESI-HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Causality Check: High concentrations can cause signal suppression and detector saturation. The solvent must be volatile and compatible with the ESI source.
-
-
Instrument Setup (Example on a Q-TOF instrument):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]⁺ ion.
-
Acquire the spectrum in a mass range that encompasses the expected molecular weight.
-
Perform an internal calibration using a known reference standard to ensure high mass accuracy.
-
-
Data Interpretation:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Compare the measured accurate mass with the theoretical mass calculated for the expected chemical formula. The mass error should be within the instrument's specification (e.g., < 5 ppm).
-
Analyze the isotopic pattern, which can provide clues about the presence of elements like chlorine or bromine.[5]
-
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the target molecule from starting materials, by-products, and other impurities, allowing for accurate quantification.
Expertise & Experience: Method Development Strategy
Triazolo[1,5-a]pyridines are generally polar molecules. Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common starting point. A mobile phase consisting of water and a polar organic solvent (acetonitrile or methanol) is used. To ensure good peak shape for these basic compounds, an acid modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is added to the mobile phase.[6] This suppresses the ionization of free silanol groups on the silica support and protonates the basic nitrogens on the analyte, leading to sharp, symmetrical peaks.
Caption: A typical experimental workflow for RP-HPLC analysis.
Protocol: Generic RP-HPLC Purity Method
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable diluent (e.g., 1:1 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Further dilute to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
Trustworthiness Check: Accurate concentration and filtration are key to reproducible injections and preventing column blockage.
-
-
Chromatographic Conditions:
| Parameter | Typical Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry, with smaller particle sizes (UPLC) offering higher resolution and speed. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acid modifier for good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the compound. |
| Gradient | 5% to 95% B over 5 minutes | A generic screening gradient to elute compounds of varying polarity. Isocratic methods can be used for QC. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Detection | UV-Vis at 254 nm (or λmax of the compound) | Most aromatic heterocycles have strong absorbance at 254 nm. |
| Injection Vol. | 1-5 µL | Small volume to prevent peak broadening. |
-
Data Interpretation:
-
The output is a chromatogram showing detector response versus time.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. For a pure compound, a single major peak should be observed.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
X-ray Crystallography: The Definitive Structure
When an unambiguous 3D structure is required, particularly for determining absolute stereochemistry in chiral molecules, single-crystal X-ray diffraction is the ultimate analytical tool.
Expertise & Experience: The Art of Crystal Growth
The primary challenge in X-ray crystallography is not the data collection but obtaining a single, diffraction-quality crystal. This often requires extensive screening of solvents and crystallization conditions. For triazolo[1,5-a]pyridines, slow evaporation of a solution in a moderately polar solvent (e.g., ethanol, ethyl acetate) or vapor diffusion are common techniques.
Protocol: Crystal Growth and Analysis
-
Crystal Growth (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of the highly purified compound in a chosen solvent in a small vial.
-
Loosely cap the vial or cover it with parafilm pierced with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Self-Validation: The quality of the resulting diffraction pattern is the ultimate validation of the crystal's suitability. A good crystal will produce sharp, well-defined diffraction spots.
-
-
Data Collection and Structure Solution:
-
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion) in an X-ray diffractometer.[7]
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
-
Specialized software is used to solve the phase problem and build an electron density map, from which the atomic positions are determined and refined.[8]
-
-
Data Interpretation:
-
The final output is a 3D model of the molecule in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles.[9]
-
This data provides absolute confirmation of connectivity and stereochemistry, resolving any ambiguities from NMR or MS.
-
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 5. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 6. helixchrom.com [helixchrom.com]
- 7. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 8. Chemical and X-ray crystallographic study of meso-ionic derivatives of s-triazolo[4,3-a]pyridine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Group on the Triazolo[1,5-a]pyridine Scaffold
Introduction: The Triazolo[1,5-a]pyridine Core in Modern Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities and structural resemblance to endogenous purines.[2][4] This unique structure has been integrated into a multitude of therapeutic agents, including antidepressants, anticancer agents, and antivirals.[5][6][7] The functionalization of this core, particularly at a carboxylic acid handle, is a critical step in the drug development pipeline, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The carboxylic acid group serves as a versatile anchor for the introduction of a wide array of functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the parent molecule.
This guide provides a detailed exploration of the primary synthetic routes for the derivatization of a carboxylic acid group on the triazolo[1,5-a]pyridine ring. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-tested protocols for the synthesis of amides and esters, two of the most prevalent functional groups in contemporary pharmaceuticals.
Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry
The conversion of a carboxylic acid to an amide is one of the most frequently employed reactions in drug discovery.[8][9] Amide bonds are prevalent in numerous blockbuster drugs due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.[10] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the activation of the carboxylic acid.[11] This is typically achieved through the use of coupling reagents.
Mechanism of Amide Coupling
The general mechanism for amide bond formation using a coupling reagent involves the in-situ generation of a highly reactive acylating agent from the carboxylic acid. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10][11][12]
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent that often provides high yields and short reaction times, even with sterically hindered substrates.[10][12]
Materials:
-
Triazolo[1,5-a]pyridine carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the triazolo[1,5-a]pyridine carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Finally, add DIPEA (2.0 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
| Reagent | Equivalents | Purpose |
| Triazolo[1,5-a]pyridine carboxylic acid | 1.0 | Starting material |
| Amine | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling reagent |
| DIPEA | 2.0 | Non-nucleophilic base |
| DMF | - | Solvent |
Table 1: Reagent stoichiometry for HATU-mediated amide coupling.
Part 2: Esterification - Modulating Polarity and Solubility
Esterification of the carboxylic acid group is a common strategy to mask the polarity of the acid, which can improve cell permeability and oral bioavailability. The Fischer esterification is a classic method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[13][14][15]
Mechanism of Fischer Esterification
The Fischer esterification is an equilibrium process. The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[15][16] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester.[14]
Protocol 2: Sulfuric Acid-Catalyzed Esterification
This protocol describes a standard Fischer esterification using sulfuric acid as the catalyst and the alcohol as the solvent.[17]
Materials:
-
Triazolo[1,5-a]pyridine carboxylic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend the triazolo[1,5-a]pyridine carboxylic acid (1.0 eq) in the desired alcohol (which will also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dilute the residue with EtOAc and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure ester.
| Component | Role | Rationale |
| Alcohol | Reactant & Solvent | Using as solvent drives the equilibrium towards the product.[16] |
| H₂SO₄ | Catalyst | Protonates the carbonyl, increasing its electrophilicity.[13] |
| Heat (Reflux) | Energy Input | Overcomes the activation energy of the reaction. |
| NaHCO₃ wash | Neutralization | Removes the acid catalyst during workup. |
Table 2: Rationale for key components in Fischer esterification.
Part 3: Alternative Functionalizations
While amides and esters are the most common derivatives, the carboxylic acid group on the triazolo[1,5-a]pyridine ring can be converted into other functional groups to further expand the chemical space for drug discovery.
-
Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation introduces a new point for further derivatization.
-
Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the corresponding acid chloride.[18] This highly reactive intermediate can then be reacted with a variety of nucleophiles to form esters, amides, and other derivatives under milder conditions than direct coupling.[19][20]
-
Decarboxylative Coupling: Recent advances in photoredox catalysis have enabled the direct conversion of carboxylic acids into other functionalities via decarboxylative pathways, opening up new avenues for C-C and C-N bond formation.[21][22]
Conclusion
The functionalization of the carboxylic acid group on the triazolo[1,5-a]pyridine scaffold is a cornerstone of synthetic strategies in the development of novel therapeutics. The protocols outlined in this guide for amide bond formation and esterification provide robust and versatile methods for the generation of diverse compound libraries. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can efficiently navigate the synthetic challenges and accelerate the discovery of new drug candidates based on this important heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. hepatochem.com [hepatochem.com]
- 10. growingscience.com [growingscience.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. athabascau.ca [athabascau.ca]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. youtube.com [youtube.com]
- 19. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 20. Amide Synthesis [fishersci.co.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive Triazolo[1,5-a]pyridine Analogs
Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[4] This versatile core is present in molecules demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] The significant therapeutic potential of this class of compounds has spurred extensive efforts in the synthesis and biological evaluation of novel analogs, making the development of robust and efficient screening protocols a critical endeavor for drug discovery professionals.
This application note provides a comprehensive, field-proven experimental framework for the biological screening of a library of triazolo[1,5-a]pyridine analogs. We will focus on an anticancer drug discovery workflow, a common application for this scaffold, detailing a multi-stage process from initial high-throughput screening for cytotoxic effects to secondary assays aimed at elucidating the mechanism of action.[7] The protocols described herein are designed to be adaptable and provide a solid foundation for researchers in academic and industrial settings.
Guiding Principles of the Screening Cascade
A successful screening campaign is a multi-step process designed to efficiently identify true "hits" while minimizing false positives and negatives.[8] Our proposed workflow is built on a logical progression from a broad primary screen to more focused secondary and mechanistic studies.
Figure 1: A representative workflow for the biological screening of a chemical library.
Part 1: Primary High-Throughput Cytotoxicity Screening
The initial step in our screening cascade is a primary high-throughput screen (HTS) to identify compounds that exhibit cytotoxic or anti-proliferative effects against a cancer cell line.[8][9] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[12]
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the therapeutic goals of the research. For this protocol, we will use the MCF-7 human breast cancer cell line, a well-characterized and commonly used model in cancer research.[7]
Protocol 1: MCF-7 Cell Culture
-
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator at 37°C with 5% CO2
-
-
Procedure:
-
Maintain MCF-7 cells in T-75 flasks with supplemented DMEM.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 10 mL of complete medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count using a hemocytometer or automated cell counter.
-
Seed cells for experiments or subculture at a ratio of 1:3 to 1:6.
-
Protocol 2: MTT Assay for Primary Screening
-
Materials:
-
MCF-7 cell suspension
-
96-well flat-bottom plates
-
Triazolo[1,5-a]pyridine analog library dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-channel pipette
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 MCF-7 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
Prepare a working concentration of the library compounds (e.g., 10 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 cells/well | Ensures logarithmic growth during the assay period. |
| Compound Concentration | 10 µM | A standard concentration for primary HTS to identify initial hits.[14] |
| Incubation Time | 48-72 hours | Allows sufficient time for the compounds to exert their effects. |
| Final DMSO Concentration | < 0.5% | Minimizes solvent-induced cytotoxicity. |
Part 2: Hit Confirmation and Secondary Assays
Compounds that show significant inhibition of cell viability in the primary screen (e.g., >50% inhibition) are considered "initial hits." These hits must be confirmed and further characterized.
Protocol 3: Dose-Response Analysis and IC50 Determination
-
Procedure:
-
Perform the MTT assay as described in Protocol 2.
-
Instead of a single concentration, treat the cells with a serial dilution of the hit compounds (e.g., 8-point dilution series from 100 µM to 0.01 µM).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Counter-Screening for Selectivity
An ideal anticancer agent should be more toxic to cancer cells than to normal cells. A counter-screen using a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is crucial to assess the selectivity of the hit compounds.[11]
Protocol 4: Cytotoxicity in a Non-Cancerous Cell Line
-
Procedure:
-
Repeat the dose-response MTT assay (Protocol 3) using a non-cancerous cell line such as HEK293.
-
Determine the IC50 value for the hit compounds in the non-cancerous cell line.
-
Calculate the selectivity index (SI) as follows:
-
SI = IC50 (non-cancerous cells) / IC50 (cancer cells)
-
-
A higher SI value indicates greater selectivity for the cancer cell line.
-
| Parameter | Description | Importance |
| IC50 | Half-maximal inhibitory concentration | Quantifies the potency of the compound. |
| Selectivity Index (SI) | Ratio of IC50 in normal vs. cancer cells | Indicates the therapeutic window of the compound. |
Part 3: Preliminary Mechanism of Action (MoA) Studies
Confirmed, potent, and selective hits should be advanced to MoA studies to understand how they exert their cytotoxic effects.[15][16] Given that many small molecule anticancer drugs target protein kinases, a kinase inhibition assay is a logical next step.[2][3][17]
Figure 2: The mechanism of a kinase inhibitor.
Protocol 5: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[18] A decrease in ADP production in the presence of a compound indicates inhibition of the kinase.
-
Materials:
-
Recombinant protein kinase (e.g., a kinase known to be overactive in breast cancer, such as AKT)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Hit compounds
-
-
Procedure:
-
Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, and hit compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
A lower luminescence signal corresponds to higher kinase inhibition.
-
Calculate the IC50 value for kinase inhibition.
-
Conclusion and Future Directions
This application note outlines a systematic and robust workflow for the initial biological screening of triazolo[1,5-a]pyridine analogs for anticancer activity. By following a logical cascade of primary screening, hit confirmation, and preliminary MoA studies, researchers can efficiently identify promising lead candidates for further development. Compounds that demonstrate potent and selective cytotoxicity, along with a confirmed mechanism of action such as kinase inhibition, would be prioritized for more advanced preclinical studies, including in vivo efficacy and safety profiling.[19]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. news-medical.net [news-medical.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 19. criver.com [criver.com]
Application Note: Strategic Derivatization of Triazolo[1,5-a]pyridine-5-carboxylic Acid for Enhanced Biological Activity
An Application Guide for Drug Discovery Professionals
Abstract & Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4][5] Its unique electronic properties and structural rigidity make it an excellent framework for designing inhibitors targeting various enzymes and receptors, including kinases and G-protein coupled receptors.[6][7] The carboxylic acid moiety at the 5-position is a common synthetic handle and often serves as a critical interaction point with biological targets, typically by forming salt bridges or hydrogen bonds with key amino acid residues.
However, the very properties that make the carboxylic acid an effective pharmacophore can also be a liability in drug development. Its ionizable nature at physiological pH often leads to poor membrane permeability, limiting oral bioavailability and brain penetration.[3][8] Furthermore, carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance or the formation of reactive metabolites.[1][3]
This application note provides a detailed guide for researchers and drug development professionals on the strategic derivatization of Triazolo[1,5-a]pyridine-5-carboxylic acid. We will explore field-proven strategies and detailed protocols to modify this core structure, aiming to mitigate its inherent liabilities while retaining or enhancing its biological activity. The focus will be on explaining the causal logic behind experimental choices, enabling rational design of next-generation compounds.
Strategic Approaches to Derivatization
Improving the therapeutic profile of a lead compound requires a multi-pronged approach. For the Triazolo[1,5-a]pyridine-5-carboxylic acid core, we present four primary strategies that address different aspects of the structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) profiles.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of Triazolo[1,5-a]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the large-scale synthesis of Triazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Triazolopyridines, including the title compound, serve as versatile scaffolds for the development of novel pharmaceuticals due to their diverse biological activities. This document provides an in-depth analysis of a robust and scalable synthetic route, emphasizing the underlying chemical principles, process optimization, and safety considerations. Detailed, step-by-step protocols are provided to ensure reproducibility and high-yield production in a laboratory or pilot plant setting.
Introduction: The Significance of Triazolo[1,5-a]pyridines
The fusion of triazole and pyridine rings creates the triazolopyridine scaffold, a privileged structure in medicinal chemistry.[1] This unique combination of two pharmacologically important heterocycles imparts a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[3][4] Specifically, derivatives of the[3][5]triazolo[1,5-a]pyridine core have shown promise as potent inhibitors of various enzymes and receptors, making them attractive candidates for drug discovery programs.[3][4][5][6]
The carboxylic acid moiety at the 5-position of the Triazolo[1,5-a]pyridine ring system serves as a crucial handle for further chemical modifications. This functional group allows for the facile introduction of various substituents and pharmacophores through standard amide coupling or esterification reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The development of a reliable and scalable synthesis for Triazolo[1,5-a]pyridine-5-carboxylic acid is therefore a critical step in advancing research and development efforts in this area.
Recommended Synthetic Pathway: A Mechanistic Perspective
Several synthetic strategies have been reported for the construction of the[1][3]triazolo[1,5-a]pyridine ring system. For large-scale synthesis, a convergent and high-yielding approach is paramount. The recommended pathway, detailed below, proceeds via the condensation of a readily available 2-aminopyridine derivative with an appropriate three-carbon synthon, followed by cyclization and functional group manipulation. This route is favored for its operational simplicity, use of relatively inexpensive starting materials, and amenability to scale-up.
A plausible and efficient method for the synthesis of the[1][3][5]triazolo[1,5-a]pyridine core involves the reaction of 2-aminopyridines with nitriles in the presence of a copper catalyst.[7] Another effective approach is the intramolecular annulation of N-(pyridin-2-yl)benzimidamides mediated by reagents like (diacetoxyiodo)benzene (PIFA).[7] More recently, eco-friendly methods utilizing microwave irradiation have been developed, offering catalyst-free and additive-free conditions with short reaction times and high yields.[8]
The chosen protocol for this guide is an adaptation of established literature procedures, optimized for large-scale production. It involves a two-step sequence starting from commercially available 2-amino-5-methylpyridine.
Caption: Synthetic workflow for Triazolo[1,5-a]pyridine-5-carboxylic acid.
Detailed Experimental Protocols
Safety First: Hazard and Precautionary Measures
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
2-Amino-5-methylpyridine: Harmful if swallowed. Causes skin and serious eye irritation.
-
Ethyl 2-chloroacetoacetate: Lachrymator. Causes severe skin burns and eye damage.
-
Sodium Ethoxide: Flammable solid. Causes severe skin burns and eye damage.
-
N-Bromosuccinimide (NBS): Oxidizing agent. Causes skin irritation and serious eye damage.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Solvents (Ethanol, Dichloromethane, Ethyl Acetate, Hexanes): Flammable liquids. Use with adequate ventilation and away from ignition sources.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Step 1: Synthesis of Ethyl 2-((5-methylpyridin-2-yl)amino)-4-oxopent-2-enoate
This initial step involves a nucleophilic substitution reaction where the amino group of 2-amino-5-methylpyridine attacks the electrophilic carbon of ethyl 2-chloroacetoacetate. The presence of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Protocol:
-
To a 22 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-amino-5-methylpyridine (1.0 kg, 9.25 mol) and anhydrous ethanol (10 L).
-
Stir the mixture at room temperature until all the solid dissolves.
-
Carefully add sodium ethoxide (0.63 kg, 9.25 mol) portion-wise to the solution. An exothermic reaction will occur; maintain the temperature below 40 °C using an ice bath if necessary.
-
Once the addition is complete, add ethyl 2-chloroacetoacetate (1.52 kg, 9.25 mol) dropwise over 1 hour, maintaining the reaction temperature between 25-30 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the resulting residue, add dichloromethane (10 L) and water (10 L). Stir vigorously for 15 minutes.
-
Separate the organic layer, and wash it with brine (2 x 5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. The crude product can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 7-methyl-[1][4][6]triazolo[1,5-a]pyridine-5-carboxylate
This step involves an oxidative cyclization to form the desired triazolopyridine ring system. N-Bromosuccinimide (NBS) is a common and effective oxidizing agent for this type of transformation. The reaction proceeds through an initial bromination followed by an intramolecular nucleophilic attack of the nitrogen atom onto the imine, leading to the fused heterocyclic product.
Protocol:
-
In a 22 L three-necked round-bottom flask, dissolve the crude ethyl 2-((5-methylpyridin-2-yl)amino)-4-oxopent-2-enoate from the previous step in dichloromethane (15 L).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add N-Bromosuccinimide (1.65 kg, 9.25 mol) portion-wise over 1.5 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 5 L) to quench any unreacted NBS, followed by water (5 L) and brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to afford the pure ester as a solid.
Step 3: Synthesis of Triazolo[1,5-a]pyridine-5-carboxylic acid
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using a strong base like sodium hydroxide. The reaction is straightforward and generally proceeds with high yield.
Protocol:
-
To a 10 L round-bottom flask, add the purified ethyl 7-methyl-[1][3][5]triazolo[1,5-a]pyridine-5-carboxylate (1.0 kg, 4.56 mol), ethanol (5 L), and a 2 M aqueous solution of sodium hydroxide (4.56 L, 9.12 mol).
-
Heat the mixture to 60 °C and stir for 3 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (5 L) and wash with ethyl acetate (2 x 3 L) to remove any non-polar impurities.
-
Cool the aqueous layer to 0-5 °C in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Stir the suspension at 0-5 °C for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water (3 x 2 L), and dry under vacuum at 50 °C to a constant weight.
Process Optimization and Data
For a successful large-scale synthesis, optimization of reaction parameters is crucial. The following table summarizes key parameters and their impact on the overall yield and purity.
| Parameter | Step 1: Condensation | Step 2: Cyclization | Step 3: Hydrolysis | Rationale & Impact on Yield/Purity |
| Solvent | Ethanol, Acetonitrile | Dichloromethane, Chloroform | Ethanol/Water, Methanol/Water | Solvent choice affects reaction rate and solubility of intermediates. Ethanol is a green and effective solvent for the condensation. Dichloromethane is suitable for the low-temperature cyclization. |
| Base | Sodium Ethoxide, Potassium Carbonate | - | Sodium Hydroxide, Potassium Hydroxide | A strong, non-nucleophilic base is required for the initial deprotonation. Sodium ethoxide in ethanol is convenient. Strong bases are needed for efficient ester hydrolysis. |
| Temperature | Reflux (78°C) | 0°C to RT | 60°C | Higher temperature drives the condensation to completion. Low temperature for cyclization minimizes side reactions. Moderate heating for hydrolysis ensures a reasonable reaction rate. |
| Reaction Time | 4-6 hours | 6-8 hours | 2-4 hours | Reaction times should be monitored by TLC to ensure completion and avoid degradation of products. |
| Purification | - | Recrystallization/Chromatography | Precipitation | The intermediate is often used crude. The ester may require purification to ensure high purity of the final product. The final acid is readily purified by precipitation. |
Characterization and Quality Control
The identity and purity of the final product, Triazolo[1,5-a]pyridine-5-carboxylic acid, should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion: Towards Greener Synthesis
The presented protocol provides a reliable and scalable method for the synthesis of Triazolo[1,5-a]pyridine-5-carboxylic acid. While this guide details a robust process, the principles of green chemistry should always be a consideration for further process development.[1][9][10][11][12][13] Future optimization could focus on minimizing the use of hazardous solvents like dichloromethane and exploring catalyst-free or microwave-assisted reaction conditions to improve the environmental footprint of the synthesis.[9][10] The continuous exploration of more sustainable synthetic routes is an active area of research and is crucial for the future of pharmaceutical manufacturing.[2]
References
- 1. bioengineer.org [bioengineer.org]
- 2. geneonline.com [geneonline.com]
- 3. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases [mdpi.com]
- 10. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eresearchco.com [eresearchco.com]
- 12. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 13. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Safe Handling of Triazolo[1,5-a]pyridine-5-carboxylic Acid
Preamble: A Note on Structural Analogs and Assumed Risk
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block in the development of novel therapeutics.[4][5] Its structural similarity to endogenous purines makes it a privileged core for designing enzyme inhibitors and other targeted agents.[4][6]
Section 1: Compound Profile and Hazard Identification
This compound should be handled as a hazardous substance. The primary risks, extrapolated from related structures, involve irritation to the skin, eyes, and respiratory system.[1][2][3][10]
Physical and Chemical Properties
| Property | Data | Source Justification |
| Chemical Name | [1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₇H₅N₃O₂ | Calculated |
| Molecular Weight | 163.13 g/mol | Calculated |
| Physical State | Solid, powder. Likely a light yellow or off-white solid. | Based on analogs like[1][2][3]Triazolo[4,3-a]pyridine-5-carboxylic acid.[7] |
| Storage Temperature | Sealed in dry, 2-8°C recommended for long-term stability. | Best practice for heterocyclic compounds and specified for close analogs.[11] |
| Incompatibilities | Strong oxidizing agents, strong bases, amines. | Common incompatibilities for this class of compounds.[1][2][8] |
GHS Hazard Classification (Anticipated)
The following classification is based on recurring data from structural analogs.[1][2][3][10]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning [1][2][11]
Key Precautionary Statements
A consolidated list of essential precautionary statements is provided below.[1][2][3][10][12]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Section 2: Risk Assessment and Mitigation Workflow
A systematic approach to safety is non-negotiable. The following workflow must be followed before any new or modified procedure involving Triazolo[1,5-a]pyridine-5-carboxylic acid is undertaken. This workflow is designed to be a self-validating system, ensuring that risks are identified and controlled at every stage.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. rackinspecs.com [rackinspecs.com]
- 12. 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Triazolo[1,5-a]pyridine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of Triazolo[1,5-a]pyridine-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important heterocyclic scaffold. Drawing from established synthetic protocols and field-proven insights, this document provides a structured approach to identifying and resolving experimental challenges.
Introduction to Triazolo[1,5-a]pyridine Synthesis
The[1][2][3]triazolo[1,5-a]pyridine core is a significant pharmacophore found in numerous biologically active compounds.[4] Its synthesis is of great interest in medicinal chemistry.[4][5] Achieving high yields of specifically substituted derivatives like Triazolo[1,5-a]pyridine-5-carboxylic acid can be challenging due to potential side reactions, suboptimal reaction conditions, and purification difficulties. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My overall yield is consistently low. What are the most common factors I should investigate?
Low yields in heterocyclic synthesis are a frequent issue and can stem from multiple factors.[1] A systematic troubleshooting approach is the most effective way to identify the root cause.[1]
Answer:
Several key areas should be investigated when experiencing low yields:
-
Purity of Starting Materials and Reagents: Impurities in your starting materials (e.g., substituted 2-aminopyridines and reagents for cyclization) can introduce competing side reactions. Always ensure the use of high-purity, and where necessary, anhydrous solvents and reagents.[1]
-
Reaction Conditions: The reaction temperature, time, and concentration of reactants are critical parameters.[1] Small-scale trial reactions are recommended to determine the optimal conditions without committing large quantities of materials.[1] For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some triazolopyridine derivatives.[3][4]
-
Atmospheric Control: Many organic reactions are sensitive to moisture and oxygen.[1] If your chosen synthetic route involves air-sensitive reagents or intermediates, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is crucial.[1]
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates, ultimately lowering the yield.[1] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction.[1]
-
Product Decomposition: The target molecule may be unstable under the reaction or workup conditions.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]
FAQ 2: I'm observing multiple byproducts in my reaction mixture. How can I identify and minimize them?
The formation of byproducts is a common challenge, particularly in multi-step syntheses or complex cyclization reactions.
Answer:
Identifying and minimizing byproducts requires a combination of analytical monitoring and strategic adjustments to the reaction protocol.
-
Byproduct Identification: Utilize techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure of the major byproducts. Understanding their structure can provide clues about the undesired reaction pathways.
-
Common Side Reactions:
-
Dimerization of Intermediates: Some reactive intermediates may dimerize if the desired intramolecular cyclization is slow.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the activation energy for the final ring-closing step is high.
-
Over-oxidation or Reduction: If using oxidative or reductive steps, the reaction may not be selective for the desired functional group transformation.
-
-
Minimization Strategies:
-
Optimize Reagent Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent may promote side reactions.
-
Temperature Control: Side reactions often have different activation energies than the main reaction. Lowering or raising the temperature can favor the desired pathway.
-
Solvent Screening: The choice of solvent can significantly influence reaction rates and selectivity. As shown in the synthesis of certain 1,2,4-triazolo[1,5-a]pyridines, solvents like pyridine, xylene, and chlorobenzene can give good yields, while others like THF and DMSO may not yield the desired product at all.[4]
-
Table 1: Effect of Solvent on the Yield of a Representative Triazolopyridine Synthesis
| Solvent | Yield (%) |
| Pyridine | 76 |
| Xylene | 69 |
| Chlorobenzene | 79 |
| DMF | Lower Yield |
| ACN | Lower Yield |
| THF | No Product |
| DMSO | No Product |
| EtOH | No Product |
| MeOH | No Product |
Data adapted from a study on microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines.[4]
FAQ 3: The cyclization step to form the triazole ring is inefficient. What strategies can I employ to improve this?
The cyclization step is often the most critical and challenging part of the synthesis.
Answer:
Improving the efficiency of the cyclization reaction often involves enhancing the nucleophilicity of the attacking nitrogen and the electrophilicity of the carbon center involved in the ring closure.
-
Choice of Cyclization Reagent: The reagent used to effect cyclization is crucial. For example, propylphosphonic anhydride (T3P®) has been shown to be an effective reagent for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines from N'-hydroxy-N-formimidamides under mild conditions.[6] Other methods involve oxidative cyclization using reagents like PIFA or I2/KI.[7]
-
Base and Catalyst Selection: The choice of base is critical. It can influence deprotonation steps that are necessary to activate the nucleophile. In some cases, a transition metal catalyst, such as copper, is employed to facilitate the cyclization.[7]
-
Flow Chemistry Optimization: Continuous flow processing can offer advantages over batch synthesis by providing better control over reaction parameters like temperature and residence time, which can lead to improved yields and selectivity.[2]
Experimental Protocol: A General Procedure for Cyclization
This is a generalized protocol and may require optimization for your specific substrate.
-
Dissolve the precursor (e.g., an N-pyridin-2-yl-amidine derivative) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.
-
Add the appropriate cyclizing agent (e.g., T3P®, PIFA, or a copper catalyst) portion-wise or via syringe pump at a controlled temperature (e.g., 0 °C or room temperature).
-
If a base is required, add it to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
FAQ 4: I am struggling with the purification of my final product. What are the best practices?
Purification can be a significant bottleneck, especially if the product has similar polarity to the starting materials or byproducts.
Answer:
A multi-step purification strategy is often necessary.
-
Aqueous Workup: A carefully planned aqueous workup can remove many impurities. For a carboxylic acid product, you can often use a pH-swing extraction. Dissolve the crude mixture in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard technique. A thorough screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of Triazolo[1,5-a]pyridine-5-carboxylic acid.
Caption: Troubleshooting workflow for low yield.
Concluding Remarks
The successful synthesis of Triazolo[1,5-a]pyridine-5-carboxylic acid hinges on a systematic and well-informed approach to experimental design and troubleshooting. By carefully considering the purity of reagents, reaction conditions, and potential side reactions, researchers can significantly improve yields and obtain high-quality material for further studies. This guide provides a starting point for addressing common challenges, but it is important to remember that each specific derivative may require unique optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
troubleshooting guide for the synthesis oftriazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this important heterocyclic scaffold, while versatile, can present several challenges. This resource aims to equip you with the knowledge to overcome these hurdles, optimize your reactions, and achieve your desired synthetic outcomes.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in triazolo[1,5-a]pyridine synthesis can stem from several factors, primarily incomplete conversion of starting materials, degradation of products, or the formation of side products. Let's break down the possibilities based on common synthetic routes.
Causality and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Many cyclization reactions leading to triazolo[1,5-a]pyridines require specific temperature and time parameters to proceed to completion. Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending it or cautiously increasing the temperature.
-
Inefficient Catalyst Activity: For metal-catalyzed reactions, such as copper-catalyzed aerobic oxidative cyclizations, the catalyst's activity is paramount.[1][2] Ensure you are using the correct catalyst loading and that the catalyst has not degraded. If you suspect catalyst deactivation, consider using fresh catalyst or a different ligand. For reactions mediated by reagents like iodine or PIFA, ensure their purity and stoichiometry are correct.[1]
-
-
Side Reactions:
-
Dimroth Rearrangement: In some synthetic pathways, particularly those that may transiently form a[1][3][4]triazolo[4,3-a]pyridine intermediate, a subsequent Dimroth rearrangement to the more stable[1][3][4]triazolo[1,5-a]pyridine is expected.[3][5] However, if this rearrangement is slow or incomplete, you may isolate a mixture of isomers, reducing the yield of your desired product. The rearrangement is often facilitated by acidic or basic conditions, or by heat. Careful control of pH and temperature can influence the outcome.
-
Hydrolysis of Intermediates: Certain intermediates, such as N-(pyrid-2-yl)formamidoximes used in some syntheses, can be susceptible to hydrolysis.[1][6] Ensure your reaction is conducted under anhydrous conditions if the chosen route is moisture-sensitive.
-
-
Product Degradation:
-
Harsh Reaction Conditions: Highly acidic or basic conditions, or excessive heat, can lead to the degradation of the triazolo[1,5-a]pyridine core, especially if it bears sensitive functional groups. If you suspect product degradation, consider employing milder reaction conditions. For instance, catalyst-free, microwave-assisted synthesis has been reported as an efficient and often milder alternative.[4][7]
-
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing an unexpected isomer of my target triazolo[1,5-a]pyridine. What is happening?
The formation of isomers is a common issue, often arising from the mechanism of cyclization or subsequent rearrangements.
Causality and Solutions:
-
Regioisomerism in Cyclization: When using substituted 2-aminopyridines, the cyclization step can sometimes lead to the formation of regioisomers, depending on which nitrogen atom of an intermediate participates in the ring closure. The electronic and steric nature of the substituents on the pyridine ring can influence this regioselectivity.
-
[1][3][4]Triazolo[4,3-a]pyridine vs.[1][3][4]Triazolo[1,5-a]pyridine: As mentioned previously, the Dimroth rearrangement can lead to the formation of the thermodynamically more stable[1][3][4]triazolo[1,5-a]pyridine from a[1][3][4]triazolo[4,3-a]pyridine intermediate.[3][5] If you are isolating the [4,3-a] isomer, it may be that the conditions are not sufficient to promote the rearrangement. In such cases, heating the reaction mixture or treating the isolated isomer with acid or base might facilitate the conversion to the desired [1,5-a] product.
Question 3: My product is difficult to purify. What strategies can I employ?
Purification of triazolo[1,5-a]pyridines can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.
Causality and Solutions:
-
Similar Polarity of Components: The starting materials, intermediates, and the final product may have very similar polarities, making chromatographic separation difficult.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase, such as alumina instead of silica gel, as their selectivities differ.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Screen various solvents and solvent pairs to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.
-
Acid-Base Extraction: The basic nitrogen atoms in the triazolo[1,5-a]pyridine core can be protonated. An acid-base workup can sometimes be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous phase. Then, basify the aqueous phase and extract the pure product back into an organic solvent.
-
| Purification Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution, versatile. | Can be time-consuming and require large solvent volumes. | Separating compounds with different polarities. |
| Recrystallization | Can provide very pure material, scalable. | Product must be a solid, can have yield losses. | Crystalline solids with suitable solubility profiles. |
| Acid-Base Extraction | Simple, quick, uses inexpensive reagents. | Product must have a basic handle, may not remove all impurities. | Separating basic products from neutral or acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of triazolo[1,5-a]pyridines?
A variety of starting materials can be used, with the choice often depending on the desired substitution pattern. Some of the most common include:
-
2-Aminopyridines: These are widely used in reactions involving cyclization with various reagents to form the triazole ring.[1][6]
-
N-(pyridin-2-yl)benzimidamides: These can undergo intramolecular annulation to form the N-N bond of the triazole ring.[1]
-
Enaminonitriles: These have been utilized in catalyst-free, microwave-assisted syntheses with benzohydrazides.[4][7]
-
2-Hydrazinopyridines: These can be cyclized with various one-carbon synthons.
Q2: What is the mechanism of the copper-catalyzed synthesis of triazolo[1,5-a]pyridines?
While the exact mechanism can vary depending on the specific reactants, a plausible pathway for the copper-catalyzed aerobic oxidative cyclization often involves the following key steps:
-
Coordination of the copper catalyst to the nitrogen atoms of the starting materials.
-
Oxidative coupling to form a new N-C or N-N bond.
-
Intramolecular cyclization to form the fused ring system.
-
Regeneration of the active copper catalyst by an oxidant, often atmospheric oxygen.
Caption: General schematic of a copper-catalyzed cyclization.
Q3: Are there any safety precautions I should be aware of when synthesizing triazolo[1,5-a]pyridines?
As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards may be associated with the reagents used in a particular synthetic route. For example:
-
Hydrazine and its derivatives: These are often toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Oxidizing agents (e.g., PIFA, iodine): These can be corrosive and should be handled with care.
-
Microwave synthesis: This should only be performed in a dedicated microwave reactor designed for chemical synthesis to avoid the risk of explosion from pressure buildup.
Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Triazolo[1,5-a]pyridine Formation
References
- 1. innospk.com [innospk.com]
- 2. starchemistry888.com [starchemistry888.com]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. benthamscience.com [benthamscience.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. silicycle.com [silicycle.com]
- 16. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues ofTriazolo[1,5-A]pyridine-5-carboxylic acid in assays
<Technical Support Center: Triazolo[1,5-A]pyridine-5-carboxylic acid Solubility >
Welcome to the technical support center for addressing solubility challenges with Triazolo[1,5-a]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving and maintaining the desired concentration of this compound in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your results.
Poor aqueous solubility is a common hurdle for many promising compounds, with over 70% of new chemical entities in development pipelines facing this issue.[1] Triazolo[1,5-a]pyridine-5-carboxylic acid, with its carboxylic acid moiety, presents a pH-dependent solubility profile that can be strategically manipulated. This guide will walk you through a logical, step-by-step approach to systematically address and overcome these solubility limitations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation of Triazolo[1,5-a]pyridine-5-carboxylic acid in my aqueous assay buffer. What is the most likely cause and my first step to troubleshoot this?
A1: The most probable cause is that the pH of your buffer is at or below the pKa of the carboxylic acid group, leading to the protonation of the carboxylate and a significant decrease in aqueous solubility.
The solubility of ionizable compounds like Triazolo[1,5-a]pyridine-5-carboxylic acid is highly dependent on the pH of the solution.[2][3][4] The carboxylic acid group can exist in two forms: a charged (deprotonated) carboxylate form, which is more soluble in aqueous media, and a neutral (protonated) carboxylic acid form, which is less soluble. The equilibrium between these two forms is governed by the compound's pKa.
-
Initial Troubleshooting Step: pH Adjustment. The first and most direct approach is to increase the pH of your assay buffer. By raising the pH above the compound's pKa, you shift the equilibrium towards the more soluble deprotonated form.[2][5][6]
-
Recommendation: Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 7.8, 8.2) and test the solubility of your compound in each. It is crucial to ensure that the chosen pH is compatible with your assay's biological system.
-
Q2: I've tried adjusting the pH, but I'm still not achieving my target concentration. What are my next options?
A2: If pH adjustment alone is insufficient, the next logical step is to introduce a water-miscible organic co-solvent to your aqueous buffer.
Co-solvents work by reducing the polarity of the aqueous medium, which can help to solubilize non-polar or poorly soluble compounds.[7][8] Dimethyl sulfoxide (DMSO) is a widely used and generally well-tolerated co-solvent in in vitro assays.[9][10][11]
-
Experimental Protocol: Co-solvent Titration.
-
Prepare a high-concentration stock solution of Triazolo[1,5-a]pyridine-5-carboxylic acid in 100% DMSO.
-
Create a series of assay buffer solutions (at the optimal pH determined in Q1) containing increasing percentages of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Add a small aliquot of your DMSO stock solution to each of the co-solvent buffer systems to reach your target final concentration.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours) at the assay temperature.
-
Important: Always run a vehicle control with the highest concentration of DMSO used to ensure it does not interfere with your assay.[9]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer pH | 7.4 | 7.4 | 8.0 | 8.0 |
| DMSO (%) | 0.5 | 1.0 | 0.5 | 1.0 |
| Observation | Precipitation | Clear Solution | Clear Solution | Clear Solution |
Caption: Example data for determining optimal pH and co-solvent concentration.
Q3: Are there alternatives to DMSO, or what if DMSO interferes with my assay?
A3: Yes, several other co-solvents can be considered if DMSO is not suitable. Additionally, other formulation strategies can be employed.
While DMSO is common, other co-solvents like ethanol, polyethylene glycol (PEG), and propylene glycol (PG) can also be effective.[7] The choice of co-solvent should be guided by its compatibility with your specific assay.
Beyond co-solvents, other advanced formulation strategies can be explored, though they require more significant development:
-
Inclusion Complexes: Cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent solubility.[1][7]
-
Surfactants: These can form micelles that solubilize the compound.[7][12]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective.[1][7][13]
Q4: How can I be certain that my compound is truly dissolved and not just a fine suspension?
A4: Visual inspection can be misleading. A simple filtration test is a reliable method to confirm true solubilization.
-
Protocol: Solubility Confirmation by Filtration.
-
Prepare your compound in the chosen buffer/co-solvent system at the target concentration.
-
Incubate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Filter the solution through a 0.22 µm filter, which will remove any undissolved particles.
-
Measure the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
If the concentration in the filtrate is the same as your target concentration, the compound is fully dissolved.
-
Troubleshooting Workflow
Below is a visual guide to systematically address solubility issues with Triazolo[1,5-a]pyridine-5-carboxylic acid.
Caption: A decision tree for troubleshooting solubility.
Further Considerations
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference. You might achieve a high concentration initially (kinetic solubility) that precipitates over time as it equilibrates to its true thermodynamic solubility. Always assess solubility over the full duration of your assay.
-
Particle Size Reduction: For stock solutions prepared from solid material, ensuring the compound is finely ground can increase the dissolution rate, as described by the Noyes-Whitney equation.[1][14]
By methodically applying these principles and protocols, you can overcome the solubility challenges associated with Triazolo[1,5-a]pyridine-5-carboxylic acid and proceed with your research with confidence in your results.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
overcoming challenges in the purification ofTriazolo[1,5-A]pyridine-5-carboxylic acid
Technical Support Center: Purification of Triazolo[1,5-A]pyridine-5-carboxylic acid
Welcome to the dedicated technical support guide for navigating the complexities of purifying Triazolo[1,5-a]pyridine-5-carboxylic acid. This molecule, while a valuable building block in pharmaceutical development, presents a unique set of challenges due to its heterocyclic nature, acidic functional group, and specific solubility profile. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face during the purification process.
Section 1: Solubility and Initial Handling
Question: My crude Triazolo[1,5-a]pyridine-5-carboxylic acid is poorly soluble in common organic solvents like ethyl acetate, dichloromethane, and hexanes. What is the best way to handle the initial work-up?
Answer: This is expected behavior. The combination of the polar triazolopyridine core and the carboxylic acid group gives the molecule limited solubility in non-polar or moderately polar aprotic solvents. Your primary strategy should be to leverage the acidic nature of the compound through an acid-base extraction.[1][2]
-
The Principle: The carboxylic acid is deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form a highly water-soluble carboxylate salt. This allows you to wash away non-acidic organic impurities. Subsequently, re-acidification of the aqueous layer will protonate the carboxylate, causing the purified, neutral compound to precipitate out of the aqueous solution.[1] This method is highly effective for removing neutral or basic impurities.[3]
Question: I've performed an acid-base extraction, but my yield is very low after precipitation. What could be going wrong?
Answer: Low recovery after an acid-base workup typically points to one of three issues: incomplete extraction, incomplete precipitation, or the use of an inappropriate base.
-
Incomplete Extraction: Ensure you have used a sufficient volume of aqueous base and have mixed the biphasic layers thoroughly to allow for complete mass transfer of your compound into the aqueous phase. Repeat the extraction on the organic layer 2-3 times to maximize recovery.
-
Incomplete Precipitation: After isolating the basic aqueous layer, cool it in an ice bath before and during acidification. The solubility of your product in water, while low, is not zero. Lowering the temperature will decrease its solubility and promote more complete precipitation. Also, ensure you have added enough acid to bring the pH down to approximately 2-3. Check the pH with litmus paper or a pH meter.
-
Inappropriate Base: Using a strong base like sodium hydroxide (NaOH) can sometimes lead to hydrolysis or other side reactions, especially if ester impurities are present.[1] A mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is almost always preferred for extracting carboxylic acids.
Section 2: Troubleshooting Crystallization
Question: I'm trying to recrystallize my product from a solvent like ethanol or isopropanol, but it keeps "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" is a common problem where the compound separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[4] This often occurs when the solution is too concentrated or cooled too quickly.
-
The Principle: For crystallization to occur, molecules need time to orient themselves into an ordered lattice. When supersaturation is too high or the temperature drop is too rapid, the molecules crash out of solution as a disordered, liquid "oil."
Troubleshooting Workflow for "Oiling Out"
Question: The crystals I obtain are very fine needles or a microcrystalline powder, which can make filtration difficult and trap solvent. How can I grow larger crystals?
Answer: The formation of small crystals is typically a result of rapid nucleation. To grow larger, higher-quality crystals, you must slow down the crystallization process.[4]
-
Effective Methods for Larger Crystals:
-
Slow Cooling: After dissolving the compound at an elevated temperature, let the solution cool to room temperature as slowly as possible before moving it to an ice bath or refrigerator.
-
Reduce Supersaturation: Use a slightly larger volume of solvent so that the solution is not oversaturated.
-
Vapor Diffusion: Dissolve your compound in a good solvent (e.g., DMF) and place it in a vial. Place this open vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., water or ether). The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting the slow growth of large crystals.
-
Section 3: Chromatographic Purification
Question: My compound streaks severely when I try to run a silica gel column. How can I get clean separation?
Answer: This is a classic problem for acidic compounds on silica gel. The acidic protons of your carboxylic acid interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica, leading to poor elution and significant tailing.
-
The Solution: You must add a modifier to your mobile phase to suppress this interaction. Adding a small amount of a volatile acid, such as acetic acid (0.5-2%) or formic acid (0.1-1%) , to your eluent is highly effective. The added acid protonates your compound and saturates the interaction sites on the silica, allowing your product to elute as a much sharper band. A similar principle applies to reverse-phase HPLC, where adding an acid to the mobile phase is standard practice for analyzing pyridine carboxylic acids.[5][6]
Question: What is the best analytical technique to assess the purity of my final product?
Answer: A combination of methods is ideal for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, will typically provide excellent resolution.[7] Purity can be accurately quantified by peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the identity (mass) of your main peak and can help identify the mass of any impurities, providing clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential to confirm the structure of the final compound and to spot any residual solvents or structurally similar impurities that might co-elute in chromatography.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (50 mL). If solubility is poor, a co-solvent like THF may be added sparingly.
-
Extraction: Transfer the solution to a separatory funnel. Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with another 25 mL of NaHCO₃ solution. Combine the aqueous extracts.
-
Wash (Optional): Wash the initial organic layer with brine (saturated NaCl solution) to recover any dissolved water, then discard the organic layer (which contains neutral/basic impurities).
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the solution reaches a pH of ~2-3 (verify with pH paper). A precipitate should form.
-
Isolation: Continue stirring the cold slurry for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a non-polar solvent like hexanes to help remove water. Dry the purified solid under high vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a silica gel column using a mobile phase of low polarity (e.g., 95:5 dichloromethane/methanol).
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a polar solvent (like methanol or DMF), add silica gel, and evaporate the solvent under vacuum until a dry, free-flowing powder is obtained. Load this powder onto the top of the packed column.
-
Elution: Begin elution with your chosen solvent system (e.g., a gradient of 0% to 10% methanol in dichloromethane) that has been modified with 1% acetic acid . For example, a starting eluent could be 94:5:1 Dichloromethane/Methanol/Acetic Acid.
-
Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), also using a mobile phase containing acetic acid.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum at a slightly elevated temperature.
Data Summary & Visualization
Table 1: Solvent Properties for Purification & Analysis
| Solvent | Boiling Point (°C) | Polarity Index | Use Case & Rationale |
| Water | 100.0 | 10.2 | Used as the aqueous phase in extractions and as a solvent/anti-solvent in recrystallization. |
| Methanol | 64.7 | 5.1 | Good dissolving solvent for the compound; useful as a polar component in chromatography. Can be used for recrystallization but may lead to small crystals due to high solubility. |
| Ethanol | 78.4 | 4.3 | A common solvent for recrystallization. Slower evaporation than methanol can lead to better crystal growth. |
| Isopropanol | 82.6 | 3.9 | Another good choice for recrystallization, with a higher boiling point that can aid in dissolving less soluble impurities. |
| Ethyl Acetate | 77.1 | 4.4 | Primary organic solvent for liquid-liquid extraction. The compound has low solubility in it, but the salt form is insoluble, allowing for efficient separation. |
| Dichloromethane | 39.6 | 3.1 | A common non-polar component in flash chromatography mobile phases. |
| Acetonitrile | 81.6 | 5.8 | Primary organic mobile phase component for reverse-phase HPLC analysis. |
| DMF | 153.0 | 6.4 | Excellent solvent for dissolving the compound at room temperature. Useful for NMR or for setting up vapor diffusion crystallization. Difficult to remove under vacuum. |
Decision Tree for Purification Strategy
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Extraction methods in pharmaceutical analysis | Basicmedical Key [basicmedicalkey.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
minimizing impurity formation during the synthesis oftriazolo[1,5-a]pyridines
Welcome to the technical support resource for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you minimize impurity formation and optimize your synthetic routes.
Introduction: The Synthetic Landscape
The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science.[1] Its synthesis is well-established, with several robust methods available. Most modern approaches involve the construction of the 1,2,4-triazole ring onto a pre-existing pyridine moiety. Common strategies include the oxidative cyclization of N-(pyridin-2-yl)amidines, the reaction of 2-aminopyridines with various reagents, or the condensation of aminotriazoles with dicarbonyl compounds.[2][3] While these methods are effective, they are not without challenges. Impurity profiles can be complex, and yields can vary significantly without careful control of reaction parameters. This guide will help you navigate these complexities.
Core Synthetic Strategies Overview
The choice of synthetic route is the first critical decision point that influences the potential impurity profile. The diagram below illustrates the primary pathways.
Caption: Key synthetic pathways to the triazolo[1,5-a]pyridine core.
Troubleshooting Guide: From Low Yields to Persistent Impurities
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction is not proceeding, or the yield is disappointingly low. What are the primary causes?
Answer: This is a common issue that can typically be traced back to one of three areas: starting materials, reaction conditions, or catalyst activity.
Causality & Solutions:
-
Purity of Starting Materials: The synthesis, particularly oxidative cyclizations, is sensitive to the quality of the starting 2-aminopyridine or N-pyridyl amidine. Ensure they are free from moisture and other nucleophilic impurities that can consume the oxidant or catalyst.
-
Inefficient Oxidant/Catalyst:
-
Copper-Catalyzed Reactions: These reactions often require an atmosphere of air or oxygen for catalyst turnover.[2] If running under an inert atmosphere, the reaction will stall. Ensure your copper source (e.g., CuBr, CuI) is of high quality.
-
Hypervalent Iodine Reagents (e.g., PIFA): Phenyliodonium bis(trifluoroacetate) (PIFA) is moisture-sensitive. Use a fresh bottle or ensure it has been stored in a desiccator. The reaction is typically fast, so if TLC shows no conversion after an hour, the oxidant is likely inactive.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many modern protocols run at room temperature, some substrate combinations are sluggish and may require gentle heating (40-60 °C) to overcome activation energy barriers.
-
Solvent: The choice of solvent is critical. For instance, microwave-assisted syntheses from enaminonitriles show high sensitivity to the solvent, with dry toluene often providing the best results, while protic solvents like ethanol can inhibit the reaction.[4]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low-yield reactions.
Issue 2: Formation of a Persistent, Isomeric Impurity
Question: I've isolated my product, but NMR analysis shows a persistent isomeric impurity that is difficult to separate. What is it and how can I prevent it?
Answer: A common impurity in the synthesis of fused 1,2,4-triazoles is the formation of the isomeric[5][6][7]triazolo[4,3-a]pyridine system. This often occurs in reactions that proceed through a cyclization/condensation mechanism.
Mechanistic Insight:
The formation of the desired [1,5-a] isomer versus the [4,3-a] isomer depends on which nitrogen atom of the intermediate attacks the carbonyl or equivalent electrophilic center. The [1,5-a] system is generally more thermodynamically stable. In some cases, the [4,3-a] isomer can be thermally or acid-catalyzed to rearrange to the more stable [1,5-a] product via the Dimroth rearrangement.[8]
Prevention & Mitigation Strategies:
-
Reaction Conditions: Syntheses employing strong oxidants like PIFA or I2/KI on N-aryl amidines tend to be highly regioselective for the [1,5-a] isomer due to the direct oxidative N-N bond formation mechanism.[2]
-
Post-Reaction Treatment: If you suspect the presence of the [4,3-a] isomer, you can attempt to force the rearrangement. Refluxing the crude product mixture in a high-boiling solvent (e.g., xylenes) or treating it with a catalytic amount of acid (e.g., p-TsOH) may convert the undesired isomer to your target compound.
-
Purification: These isomers can be notoriously difficult to separate by standard silica gel chromatography due to similar polarities. Consider alternative purification techniques such as reverse-phase chromatography or recrystallization from a carefully chosen solvent system.
Issue 3: Multiple Unidentified Side Products
Question: My reaction is messy, with multiple spots on the TLC plate, making purification a nightmare. What's causing this?
Answer: A messy reaction profile often points to over-oxidation, substrate decomposition, or competing side reactions. This is particularly prevalent in oxidative cyclization reactions.[9]
Causality & Solutions:
-
Over-Oxidation: Using an excessive amount of a strong oxidant can lead to the formation of N-oxides or other oxidized byproducts on the pyridine ring.
-
Solution: Carefully control the stoichiometry of the oxidant. Use precisely 1.0-1.2 equivalents. Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to increase selectivity.
-
-
Substrate Decomposition: Electron-rich or sterically hindered 2-aminopyridines can be sensitive and may decompose under harsh conditions (e.g., strong acid, high heat).
-
Competing Pathways: In copper-catalyzed reactions, competing homocoupling of the starting materials can sometimes occur.
-
Solution: Ensure proper ligation of the copper catalyst and that reaction conditions favor the desired intermolecular cyclization.
-
Table 1: Comparison of Synthetic Methods and Associated Impurities
| Synthetic Method | Key Reagents | Common Impurities | Mitigation Strategy |
| Oxidative Cyclization (Cu-catalyzed) | 2-Aminopyridine, Nitrile, CuBr[5][11] | Unreacted starting materials, Over-oxidized products | Optimize catalyst loading and reaction time; ensure proper aeration. |
| Oxidative Annulation (Metal-Free) | N-(pyridin-2-yl)benzimidamide, PIFA or I₂/KI[2] | Residual oxidant, Halogenated byproducts (with I₂) | Use precise stoichiometry of oxidant; perform aqueous workup to remove iodine. |
| Tandem Reaction (Microwave) | Enaminonitrile, Benzohydrazide[5][6] | Hydrolysis products of starting materials | Use dry solvents and microwave-specific vials to ensure anhydrous conditions. |
| Dimroth Rearrangement | [5][6][7]Triazolo[4,3-a]pyridine, Acid/Heat[8] | Incomplete rearrangement, Decomposition | Monitor reaction by LCMS; avoid excessive heat or prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: How critical is the solvent choice and the need for anhydrous conditions? A1: Extremely critical. Many of the key intermediates are susceptible to hydrolysis. For instance, in the microwave-assisted synthesis from enaminonitriles, the use of dry toluene and molecular sieves was shown to significantly improve yields and shorten reaction times.[4] Protic or wet solvents can lead to low yields and the formation of hydrolysis-related side products.
Q2: My target compound has a sensitive functional group. Which synthetic method is the most tolerant? A2: Modern oxidative cyclizations, such as those mediated by copper or iodine, are known for their broad functional group tolerance.[2] Similarly, the catalyst-free tandem reaction using microwave irradiation has been shown to be compatible with a wide range of functional groups on the benzohydrazide component.[5] Always consult the literature for specific examples related to your functional group of interest.
Q3: How can I effectively monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting material and the product (typically a mixture of hexanes and ethyl acetate). Staining with potassium permanganate can help visualize products if they are not UV-active. For quantitative analysis and to distinguish between isomers, Liquid Chromatography-Mass Spectrometry (LCMS) is the preferred method.
Q4: What is the best general method for purifying triazolo[1,5-a]pyridines? A4: The vast majority of syntheses report purification by silica gel column chromatography.[1] A gradient elution starting from a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) is usually effective. If the product is a solid, recrystallization from a suitable solvent like ethanol or ethyl acetate can be an excellent way to obtain highly pure material.
Example Protocol: PIFA-Mediated Oxidative Annulation
This protocol is adapted from methodologies reported for the efficient synthesis of[5][6][7]triazolo[1,5-a]pyridines via metal-free oxidative N-N bond formation.[2]
Objective: To synthesize 2-phenyl-[5][6][7]triazolo[1,5-a]pyridine from N-(pyridin-2-yl)benzimidamide.
Materials:
-
N-(pyridin-2-yl)benzimidamide (1.0 mmol, 197 mg)
-
Phenyliodonium bis(trifluoroacetate) (PIFA) (1.1 mmol, 473 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add N-(pyridin-2-yl)benzimidamide (1.0 mmol).
-
Dissolve the starting material in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add PIFA (1.1 mmol) portion-wise over 5 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC (e.g., 7:3 hexanes/ethyl acetate) until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure 2-phenyl-[5][6][7]triazolo[1,5-a]pyridine.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Regioselectivity of Triazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for triazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Achieving high regioselectivity is a common and critical challenge. This document provides in-depth, experience-driven answers to frequently encountered problems, explains the causality behind experimental choices, and offers robust troubleshooting protocols to guide your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and regioselectivity of triazolo[1,5-a]pyridines.
Q1: What are the primary regioisomers I should be aware of during synthesis, and why is controlling their formation important?
A1: When synthesizing the[1][2][3]triazolo[1,5-a]pyridine core, the most common and often problematic regioisomer is the [1][2][3]triazolo[4,3-a]pyridine . The formation of these two isomers depends heavily on the synthetic route.
-
[1][2][3]triazolo[1,5-a]pyridine (1): This is the thermodynamically more stable isomer. Its stability arises from a delocalized 10-π electron system.
-
[1][2][3]triazolo[4,3-a]pyridine (2): This is often the kinetically favored product, forming faster under milder conditions. However, it is less stable and can often be converted to the [1,5-a] isomer.
Controlling regioselectivity is paramount because distinct isomers possess different physicochemical properties and biological activities. In drug discovery, isolating the desired active isomer from a mixture can be costly and time-consuming, making a highly regioselective synthesis essential for efficiency and regulatory compliance.
Diagram: Isomeric Relationship and Dimroth Rearrangement
Caption: Synthetic pathways to isomeric triazolopyridines.
Q2: My reaction yields a mixture of [1,5-a] and [4,3-a] isomers. How can I favor the desired [1,5-a] product?
A2: This is a classic regioselectivity problem. The solution often involves leveraging the inherent stability difference between the two isomers. The [4,3-a] isomer can undergo a Dimroth rearrangement to the more stable [1,5-a] form.[4]
Strategies to Promote Rearrangement:
-
Thermal Conditions: Simply increasing the reaction temperature or prolonging the reaction time can provide the energy needed to overcome the activation barrier for the rearrangement. If your initial reaction is run at a low temperature, obtaining the kinetic [4,3-a] product is likely. Try refluxing the crude product mixture in a high-boiling solvent like DMF, DMSO, or toluene.
-
Acid or Base Catalysis: The Dimroth rearrangement can be catalyzed by acid or base. Adding a catalytic amount of acid (e.g., p-TsOH) or base (e.g., NaOEt) to the reaction mixture post-cyclization can facilitate the conversion.
-
One-Pot Procedure: Design a one-pot reaction where the initial cyclization to the [4,3-a] isomer is followed by an in situ, thermally-driven rearrangement to the [1,5-a] isomer without isolation of the intermediate.[4]
Q3: Which synthetic strategies offer the highest intrinsic regioselectivity for the [1,5-a] isomer from the start?
A3: To avoid dealing with isomer mixtures and rearrangements, selecting a synthetic route that directly and selectively forms the [1,5-a] isomer is the most robust approach.
Recommended High-Regioselectivity Methods:
| Method | Starting Materials | Reagents/Catalysts | Key Advantages |
| Oxidative N-N Annulation | N-(pyridin-2-yl)amidines | PIFA, I₂/KI, Chloramine-T, Cu-catalysts | Excellent regioselectivity, mild conditions, broad functional group tolerance.[5] |
| Tandem SNAr/Boulton-Katritzky Rearrangement | 2-Fluoropyridines, 1,2,4-Oxadiazol-3-amines | Base (e.g., K₂CO₃) | Direct formation of the [1,5-a] scaffold with high predictability.[2][5] |
| Copper-Catalyzed [3+2] Cycloaddition | Azinium-N-imines, Nitriles | Copper acetate | Good yields and control over regiochemistry, particularly in mechanochemical methods.[2] |
| Microwave-Assisted Synthesis | Enaminonitriles, Benzohydrazides | None (catalyst-free) | Rapid, efficient, and often highly regioselective due to uniform heating.[2][3] |
These methods are generally preferred in modern synthetic campaigns as they are designed to circumvent the formation of the kinetic [4,3-a] isomer.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: My [3+2] cycloaddition reaction has poor regioselectivity. How do I troubleshoot this?
Background: The regioselectivity of 1,3-dipolar cycloadditions is governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6][7] Steric hindrance also plays a crucial role.
Troubleshooting Steps:
-
Analyze Electronic Effects:
-
Identify the Dipole and Dipolarophile: In the reaction of a pyridine-N-imine (the 1,3-dipole) with a nitrile (the dipolarophile), the substituents on each component dictate the orbital energies and coefficients.
-
Modify Substituents: An electron-withdrawing group (EWG) on the nitrile will lower its HOMO and LUMO energies, favoring interaction with the dipole's HOMO. Conversely, an electron-donating group (EDG) on the pyridine ring will raise the dipole's HOMO energy.[7][8] Systematically changing these groups can flip or enhance regioselectivity. DFT calculations can be highly predictive in this context.[8][9]
-
-
Evaluate Steric Hindrance:
-
Large, bulky substituents on either reactant will sterically disfavor the transition state required to form one regioisomer over the other. If one reaction partner has a particularly bulky group, the reaction will proceed via the pathway that minimizes steric clash.
-
-
Change the Catalyst:
-
While many syntheses are catalyst-free, metal-catalyzed variants offer an excellent handle for controlling regioselectivity.
-
Copper(I/II) catalysts are commonly used and can influence the orbital interactions by coordinating to one of the reactants.[2]
-
Ruthenium catalysts , famous for controlling regioselectivity in azide-alkyne cycloadditions to give 1,5-disubstituted triazoles, could be explored for analogous systems.[10]
-
-
Vary Reaction Conditions:
-
Solvent: Solvent polarity can influence the stability of the charge-separated transition states, sometimes affecting the regiochemical outcome. Screen a range of solvents from nonpolar (toluene) to polar aprotic (DMF, MeCN).
-
Temperature: Lowering the temperature may enhance selectivity if the activation energies for the two pathways are sufficiently different.
-
Diagram: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting regioselectivity.
Problem 2: My oxidative annulation reaction is not working or gives a low yield. What should I check?
Background: Oxidative N-N bond formation is a powerful method for directly accessing the [1,5-a] isomer.[5] It relies on an oxidant to facilitate the intramolecular cyclization of an N-(pyridin-2-yl)amidine precursor. Failure often points to issues with the oxidant, substrate, or reaction conditions.
Troubleshooting Protocol:
-
Verify Starting Material Purity: The N-(pyridin-2-yl)amidine precursor must be pure and dry. Impurities can interfere with the oxidant. Confirm its structure and purity by ¹H NMR and LC-MS.
-
Check the Oxidant:
-
PIFA ([Phenyliodine(III) bis(trifluoroacetate)]): PIFA is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly in a desiccator.
-
Iodine (I₂/KI): Ensure the correct stoichiometry is used. The reaction often requires a base to neutralize the HI generated. Check that your base (e.g., K₂CO₃, Et₃N) is dry and active.
-
Copper Catalysts: If using a Cu-catalyzed aerobic oxidation, ensure the catalyst is active. The reaction requires an oxidant, often air or pure O₂. Ensure the reaction is not oxygen-starved; bubble air through the mixture or maintain an oxygen atmosphere.[5]
-
-
Optimize Solvent and Temperature:
-
These reactions are typically run in solvents like MeCN, DCE, or CH₂Cl₂ at room temperature.[5] If the reaction is sluggish, gentle heating (40-60 °C) may help, but be cautious of potential side reactions.
-
Ensure the solvent is anhydrous, as water can decompose many oxidants.
-
-
Consider Electronic Effects: Highly electron-deficient or electron-rich pyridine rings can alter the nucleophilicity of the nitrogen atoms, affecting the cyclization rate. If your substrate has very strong EWGs or EDGs, standard conditions may need significant optimization.
Section 3: Experimental Protocol Example
This section provides a representative, detailed protocol for a highly regioselective synthesis.
Protocol: Regioselective Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine via PIFA-Mediated Oxidative Annulation
This protocol is adapted from methodologies known for their high regioselectivity.[5]
Step 1: Synthesis of the N-(pyridin-2-yl)benzimidamide Precursor
-
To a stirred solution of 2-aminopyridine (1.0 eq) in anhydrous toluene, add benzonitrile (1.1 eq).
-
Add sodium amide (NaNH₂, 1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC until the 2-aminopyridine is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-(pyridin-2-yl)benzimidamide.
Step 2: PIFA-Mediated Regioselective Cyclization
-
Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add PIFA (1.2 eq) portion-wise over 5 minutes. The solution may change color.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product is often very clean, showing exclusive formation of the [1,5-a] isomer. If necessary, purify by a short silica plug or recrystallization to obtain the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sílice [silice.csic.es]
- 10. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of different synthetic routes totriazolo[1,5-a]pyridines.
A Comparative Guide to the Synthetic Routes of Triazolo[1,5-a]pyridines
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system renowned for its prevalence in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide range of biological activities, acting as inhibitors for enzymes like RORγt, PHD-1, JAK1, and JAK2, and finding applications in treating cardiovascular disorders and type 2 diabetes.[1] The development of efficient and versatile synthetic methods to access this core structure is, therefore, of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the principal synthetic strategies, offering insights into their mechanisms, advantages, and practical applications.
Synthesis via Intramolecular Oxidative N-N Bond Formation
One of the most common and direct approaches to the triazolo[1,5-a]pyridine core involves the cyclization of N-(pyridin-2-yl)amidines or related precursors through the formation of an oxidative N-N bond. This strategy is valued for its atom economy and often proceeds under mild conditions.
Mechanistic Principle
The core transformation involves the intramolecular cyclization of a readily available N-(pyridin-2-yl)amidine derivative. An oxidizing agent facilitates the removal of two hydrogen atoms, leading to the formation of the crucial N-N bond and subsequent aromatization to yield the fused bicyclic system. Various oxidants have been successfully employed, each with its own set of advantages.
Key Methodologies & Comparison
-
PIFA-Mediated Synthesis: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a hypervalent iodine reagent that promotes efficient intramolecular annulation of N-(pyridin-2-yl)benzimidamides. This method is characterized by short reaction times and high yields.[2]
-
Iodine/Potassium Iodide System: An environmentally benign approach utilizes an I2/KI-mediated system for the oxidative N-N bond formation. This method is scalable and efficient for a range of N-aryl amidines.[2]
-
Copper-Catalyzed Aerobic Oxidation: Utilizing copper catalysts with air as the terminal oxidant represents a green and cost-effective alternative.[2] This method is notable for its tolerance of a wide array of functional groups.[2]
-
Chloramine-T Promotion: A metal-free approach using Chloramine-T as the promoter offers high yields and short reaction times under mild conditions, highlighting its practicality.[2]
Diagram 1: General Mechanism of Oxidative N-N Bond Formation
Caption: Oxidative N-N bond formation pathway.
The Dimroth Rearrangement Route
The Dimroth rearrangement is a classic and powerful method in heterocyclic chemistry for the synthesis of N-fused heterocycles.[3][4] This reaction typically involves the isomerization of a[2][3][5]triazolo[4,3-a]pyridine intermediate to the more thermodynamically stable[2][3][5]triazolo[1,5-a]pyridine isomer.[5][6][7]
Mechanistic Principle
The rearrangement is often acid or base-catalyzed and proceeds through a ring-opening/ring-closing sequence. The process begins with the formation of a[2][3][5]triazolo[4,3-c]pyrimidine, which then undergoes rearrangement.[5][6] The accepted mechanism involves protonation, followed by the opening of the triazole ring, a tautomeric shift, and subsequent ring closure to form the final product.[5][6]
Advantages and Considerations
-
Thermodynamic Driving Force: The reaction is driven by the formation of the more stable [1,5-a] isomer.
-
Versatility: The initial [4,3-a] isomers can be synthesized from various precursors, such as the cyclization of pyrimidinylhydrazones.[5]
-
Reaction Conditions: The rearrangement can be spontaneous or catalyzed by acids or bases, and the rate is influenced by pH and substituents.[6]
Representative Experimental Protocol: Synthesis via Oxidative Cyclization and Dimroth Rearrangement [5]
-
Hydrazone Formation: To a solution of the appropriate aldehyde (1.0 mmol) in ethanol (10 mL), add 6-chloro-4-hydrazinylpyrimidine (1.0 mmol). Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the completion of the reaction.
-
Oxidative Cyclization: Cool the reaction mixture in an ice bath and add iodobenzene diacetate (IBD) (1.2 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 3-5 hours.
-
Work-up and Purification: After completion, evaporate the solvent under reduced pressure. Add water (20 mL) to the residue and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Dimroth Rearrangement & Isolation: The crude product, the[2][3][5]triazolo[4,3-c]pyrimidine, will often undergo spontaneous rearrangement to the[2][3][5]triazolo[1,5-c]pyrimidine. Purify the final product by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate) to afford the desired triazolo[1,5-a]pyridine derivative.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions are powerful ring-forming reactions that provide a convergent and often highly regioselective route to five-membered heterocycles.[8] In the context of triazolopyridines, this typically involves the reaction of a pyridyne with an organic azide.[9]
Mechanistic Principle
This reaction is a concerted pericyclic reaction between a 1,3-dipole (the organic azide) and a dipolarophile (the pyridyne).[8] Pyridynes, which are highly reactive intermediates analogous to benzyne, can be generated in situ from precursors like silyl triflates. The cycloaddition proceeds to form the fused triazole ring system.
Key Features
-
Concise Synthesis: This method allows for the rapid construction of the bicyclic core from relatively simple starting materials.[9]
-
Regioselectivity: The regioselectivity of the cycloaddition can be influenced by substituents on the pyridine ring, offering a degree of control over the final product's substitution pattern.[9]
-
Mild Conditions: The reactions are often carried out under mild conditions.[9]
Diagram 2: 1,3-Dipolar Cycloaddition Workflow
Caption: Workflow for synthesis via 1,3-dipolar cycloaddition.
Microwave-Assisted Catalyst-Free Synthesis
Addressing the growing need for sustainable chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool. A notable development is the catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation.[1][10][11]
Principle and Advantages
This tandem reaction involves a transamidation mechanism followed by nucleophilic addition to the nitrile and subsequent condensation.[1]
-
Green Chemistry: The absence of catalysts and additives, coupled with short reaction times, makes this an eco-friendly method.[1][10]
-
Efficiency: Microwave irradiation significantly accelerates the reaction, leading to good-to-excellent yields in a short timeframe.[1]
-
Broad Scope: The methodology demonstrates a wide substrate scope and good tolerance for various functional groups.[1]
Comparative Analysis Summary
To aid researchers in selecting the most appropriate synthetic route, the following table summarizes the key characteristics of each major strategy.
| Feature | Oxidative N-N Formation | Dimroth Rearrangement | 1,3-Dipolar Cycloaddition | Microwave-Assisted Tandem |
| Starting Materials | N-(pyridin-2-yl)amidines | Hydrazinylpyrimidines, Aldehydes | Pyridine Precursors, Azides | Enaminonitriles, Benzohydrazides |
| Key Reagents | Oxidants (PIFA, I₂, Cu/Air) | Acid/Base Catalyst | Base (e.g., CsF) | None (Microwave Energy) |
| Reaction Conditions | Generally Mild | Variable (Acidic/Basic) | Mild | Microwave, Catalyst-Free |
| Typical Yields | Good to Excellent[2] | Moderate to High[5] | Good[9] | Good to Excellent[1] |
| Key Advantages | Atom economy, Directness | Access to specific isomers | Convergent, Regiocontrol | Speed, Green, Catalyst-free |
| Limitations | Requires specific precursors | Can require multi-step prep | In situ generation of reactive intermediate | Requires microwave reactor |
Conclusion
The synthesis of triazolo[1,5-a]pyridines can be accomplished through several effective strategies, each with distinct advantages. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, desired scale, and the importance of factors like reaction time and environmental impact. Oxidative N-N bond formation offers a direct and high-yielding route. The Dimroth rearrangement provides access from different precursors via a thermodynamically driven process. 1,3-dipolar cycloadditions represent a convergent and modern approach, while microwave-assisted synthesis stands out as a rapid and sustainable option for the future of heterocyclic chemistry.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of Triazolo[1,5-a]pyrimidine Analogs in Anticancer Applications
In the landscape of modern oncology, the relentless pursuit of novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. The Triazolo[1,5-a]pyridine and its bioisosteric analog, the Triazolo[1,5-a]pyrimidine scaffold, have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[1][2] This guide provides a comprehensive in vitro validation of the biological activity of a representative Triazolo[1,5-a]pyrimidine derivative, herein referred to as Compound H12, a Triazolo[1,5-a]pyrimidine indole derivative.[1]
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of Compound H12's performance against the standard chemotherapeutic agent 5-Fluorouracil (5-FU) and a targeted ERK1/2 inhibitor, Ulixertinib. The experimental data presented herein is synthesized from peer-reviewed literature to provide a robust framework for evaluating the potential of this compound class in cancer therapy.
Introduction: The Rationale for Targeting Kinase Signaling in Cancer with Triazolo[1,5-a]pyrimidine Derivatives
Cancer is fundamentally a disease of aberrant cellular signaling. The Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways are two of the most frequently dysregulated signaling cascades in human cancers, playing crucial roles in cell proliferation, survival, and differentiation.[3][4] Consequently, the protein kinases within these pathways have become prime targets for therapeutic intervention.
The Triazolo[1,5-a]pyrimidine scaffold has garnered significant attention due to its structural similarity to purines, enabling it to interact with the ATP-binding sites of various kinases.[2] Recent studies have demonstrated that derivatives of this scaffold can effectively inhibit cancer cell proliferation by modulating key signaling pathways.[1][3] Compound H12, a[1][5][6]triazolo[1,5-a]pyrimidine indole derivative, has shown notable antiproliferative activity against a panel of human cancer cell lines.[1] Mechanistic studies have revealed its ability to suppress the ERK signaling pathway, leading to decreased phosphorylation of key downstream effectors.[1]
This guide will delineate the in vitro methodologies to validate these findings, providing a head-to-head comparison of Compound H12 with established anticancer agents.
Comparative In Vitro Antiproliferative Activity
The cornerstone of in vitro anticancer drug evaluation is the assessment of a compound's ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this activity. The following table summarizes the reported IC50 values for Compound H12, 5-Fluorouracil (5-FU), and the ERK inhibitor Ulixertinib against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound H12 | MGC-803 | Gastric Cancer | 9.47 | [1] |
| HCT-116 | Colon Cancer | 9.58 | [1] | |
| MCF-7 | Breast Cancer | 13.1 | [1] | |
| 5-Fluorouracil (5-FU) | HCT-116 | Colon Cancer | ~5 | [7] |
| MCF-7 | Breast Cancer | ~4.5 | [7] | |
| Ulixertinib (BVD-523) | A375 | Melanoma | 0.180 | [8] |
| HCT-116 | Colon Cancer | Not Reported | ||
| SH-SY5Y | Neuroblastoma | 0.180 | [8] |
Analysis: The data indicates that Compound H12 exhibits potent, single-digit micromolar antiproliferative activity against gastric and colon cancer cell lines.[1] While its potency is less than the targeted inhibitor Ulixertinib, it demonstrates a broader spectrum of activity compared to what is reported for Ulixertinib in this specific dataset.[1][8] Importantly, Compound H12 shows greater potency than the standard-of-care antimetabolite, 5-FU, in the MGC-803 cell line.[1]
Experimental Protocols for In Vitro Validation
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays used to characterize the anticancer activity of Triazolo[1,5-a]pyrimidine derivatives.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MGC-803, HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compound H12, 5-FU, Ulixertinib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanistic Validation: In Vitro Kinase Inhibition Assay
To elucidate the mechanism of action of Compound H12, an in vitro kinase assay is performed to directly measure its inhibitory effect on specific kinases within the ERK and AKT signaling pathways.
Principle: The assay quantifies the activity of a purified kinase by measuring the phosphorylation of a substrate. The reduction in kinase activity in the presence of an inhibitor is used to determine its potency (IC50). A common method involves a luminescence-based assay that measures ATP consumption.
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the purified target kinase (e.g., ERK1, ERK2, AKT1), a suitable substrate, and ATP in a kinase assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., Compound H12) in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound and the kinase solution. Include a positive control (a known inhibitor of the target kinase) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that stops the kinase reaction and generates a luminescent signal proportional to the amount of ADP produced (and thus, kinase activity).
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
Mechanism of Action: Inhibition of the ERK and AKT Signaling Pathways
Evidence suggests that Triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by targeting key nodes in oncogenic signaling pathways.[1][6] Specifically, Compound H12 has been shown to decrease the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT in MGC-803 gastric cancer cells.[1]
Caption: Proposed mechanism of action of Compound H12 on the ERK and AKT signaling pathways.
This diagram illustrates how Compound H12 is hypothesized to inhibit multiple kinases within the ERK and AKT pathways, ultimately leading to a reduction in the downstream signaling that drives cancer cell proliferation and survival.
Conclusion and Future Directions
The in vitro data strongly suggest that Triazolo[1,5-a]pyrimidine derivatives, exemplified by Compound H12, represent a promising class of anticancer agents. Their ability to inhibit the proliferation of various cancer cell lines at micromolar concentrations, coupled with their mechanistic action on the ERK and AKT signaling pathways, warrants further investigation.
Future studies should focus on:
-
In vivo efficacy: Evaluating the antitumor activity of Compound H12 in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicity studies: Determining the safety profile of Compound H12 in preclinical models.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of Compound H12 to optimize potency, selectivity, and pharmacokinetic properties.
By systematically addressing these areas, the full therapeutic potential of Triazolo[1,5-a]pyrimidine-based compounds can be elucidated, paving the way for the development of novel and effective cancer therapies.
References
- 1. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5- a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Triazolo[1,5-a]pyridines: A Comparative Efficacy Analysis Against Established Therapeutics
In the dynamic landscape of drug discovery, the quest for novel scaffolds that offer enhanced efficacy, selectivity, and improved safety profiles is perpetual. Among the heterocyclic compounds that have garnered significant attention, triazolo[1,5-a]pyridine derivatives have emerged as a versatile and promising class of therapeutic agents. Their unique structural features and amenability to chemical modification have enabled the development of potent inhibitors for a range of clinically relevant targets. This guide provides an in-depth, objective comparison of the efficacy of triazolo[1,5-a]pyridine derivatives against existing drugs in key therapeutic areas, supported by experimental data and mechanistic insights.
Introduction: The Therapeutic Promise of the Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine core, a fused bicyclic heteroaromatic system, has proven to be a privileged scaffold in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions with biological targets have made it a cornerstone for the design of novel inhibitors. This guide will delve into the comparative efficacy of these derivatives in three distinct and impactful areas: metabolic disorders, oncology, and autoimmune diseases. We will examine their performance against established drugs, providing a clear perspective on their potential to address unmet medical needs.
α-Glucosidase Inhibition: A New Frontier in Diabetes Management
Postprandial hyperglycemia is a critical factor in the pathophysiology of type 2 diabetes. Alpha-glucosidase inhibitors play a crucial role in managing this by delaying carbohydrate digestion and absorption. Acarbose is a widely prescribed α-glucosidase inhibitor; however, its use can be associated with gastrointestinal side effects. Recent studies have highlighted triazolo[1,5-a]pyridine derivatives as exceptionally potent α-glucosidase inhibitors, offering a potential alternative with improved efficacy.
Comparative Efficacy Data:
| Compound | Target | IC50 (µM) | Reference Drug | IC50 (µM) | Fold Improvement |
| Compound 15j | α-Glucosidase | 6.60 ± 0.09 | Acarbose | 750.00 ± 0.56 | ~114x |
| Other Derivatives (15a-v) | α-Glucosidase | 6.60 - 75.63 | Acarbose | 750.00 ± 0.56 | Up to ~114x |
Table 1: Comparative IC50 values of triazolo[1,5-a]pyridine derivatives and Acarbose against α-glucosidase.[1]
The data unequivocally demonstrates the superior in vitro potency of the triazolo[1,5-a]pyridine scaffold. Compound 15j, a representative of this class, exhibits an IC50 value that is over 100-fold lower than that of Acarbose, indicating a significantly higher binding affinity for the α-glucosidase enzyme.[1]
Mechanism of Action:
α-Glucosidase, located in the brush border of the small intestine, hydrolyzes complex carbohydrates into monosaccharides. Inhibition of this enzyme slows down glucose absorption, thereby mitigating postprandial blood glucose spikes. The triazolo[1,5-a]pyridine derivatives, through competitive inhibition, occupy the active site of α-glucosidase, preventing substrate binding. This, in turn, modulates the insulin signaling pathway by reducing the glucose load and subsequent insulin demand.
Caption: Inhibition of α-glucosidase by triazolo[1,5-a]pyridine derivatives.
JAK Inhibition: A Targeted Approach for Inflammatory Diseases
The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling, which is often dysregulated in autoimmune and inflammatory diseases such as rheumatoid arthritis. Existing JAK inhibitors, like Tofacitinib and Ruxolitinib, have demonstrated clinical efficacy but can be associated with off-target effects. The development of more selective JAK inhibitors is therefore a key research objective. Triazolo[1,5-a]pyridine derivatives have emerged as a promising scaffold for developing potent and selective JAK inhibitors.
Comparative Efficacy Data:
| Compound | Target | IC50 (nM) | Reference Drug | Target | IC50 (nM) |
| Hit Compound 6k | JAK1 | 70 ± 14 | Tofacitinib | JAK1 | 112 |
| JAK2 | 138 ± 22 | JAK2 | 20 | ||
| JAK3 | 528 ± 82 | JAK3 | 1 | ||
| Filgotinib | JAK1 | 10 | Ruxolitinib | JAK1 | 3.3 |
| (Triazolopyridine derivative) | JAK2 | 28 | JAK2 | 2.8 |
Table 2: Comparative IC50 values of a triazolo[1,5-a]pyridine hit compound and existing JAK inhibitors.[2][3]
While the initial hit compound 6k showed moderate potency, it served as a crucial starting point for optimization.[2] This led to the development of highly potent and selective JAK1 inhibitors like Filgotinib, which is also based on a triazolopyridine scaffold.[2] Filgotinib demonstrates excellent potency for JAK1 with good selectivity over other JAK isoforms.[2]
Mechanism of Action:
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression, including that of pro-inflammatory mediators. Triazolo[1,5-a]pyridine-based JAK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation of STATs, thereby abrogating the downstream inflammatory cascade.
Caption: Inhibition of the JAK-STAT signaling pathway by triazolopyridine derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
The development of targeted therapies has revolutionized cancer treatment. Many cancers are driven by aberrant signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and the downstream MAPK cascade. Triazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against various cancer cell lines.
Comparative Efficacy Data:
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| H12 | MGC-803 (Gastric) | 9.47 | 5-Fluorouracil | >100 |
| HCT-116 (Colon) | 9.58 | 28.3 | ||
| MCF-7 (Breast) | 13.1 | 25.7 | ||
| 1c | HCT-116 (Colon) | 0.53 | Doxorubicin | - |
| U-87 MG (Glioblastoma) | - | - | ||
| MCF-7 (Breast) | - | - |
Table 3: Comparative IC50 values of triazolo[1,5-a]pyridine derivatives and existing anticancer drugs.[4][5]
Compound H12, a[6][7][8]triazolo[1,5-a]pyrimidine indole derivative, displayed superior potency against gastric, colon, and breast cancer cell lines when compared to the standard chemotherapeutic agent 5-Fluorouracil.[4] Another derivative, compound 1c, also showed potent antiproliferative activity against HCT-116 cells.[5]
Mechanism of Action:
The anticancer activity of these derivatives is often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation and survival. For instance, compound H12 has been shown to suppress the ERK signaling pathway by decreasing the phosphorylation levels of key kinases such as ERK1/2, c-Raf, and MEK1/2.[4] This pathway is a downstream effector of EGFR, which is frequently overexpressed in various cancers. By inhibiting this cascade, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the EGFR-MAPK signaling pathway by triazolopyridine derivatives.
RORγt Inverse Agonism: A Novel Approach for Psoriasis
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor for the differentiation of Th17 cells, which play a central role in the pathogenesis of autoimmune diseases like psoriasis. Existing treatments for psoriasis often involve biologic agents such as Secukinumab and Ixekizumab, which target IL-17A. Small molecule inverse agonists of RORγt represent an attractive oral therapeutic alternative. Triazolo[1,5-a]pyridine derivatives have been identified as potent and orally bioavailable RORγt inverse agonists.
Comparative Efficacy Data:
| Compound | Target | Assay | IC50 (nM) | Existing Drugs (Biologics) | Target |
| 5a | RORγt | Luciferase Reporter | 2.9 | Secukinumab | IL-17A |
| Ixekizumab | IL-17A |
Table 4: Potency of a triazolo[1,5-a]pyridine-based RORγt inverse agonist.[9]
Compound 5a, a novel triazolo[1,5-a]pyridine derivative, demonstrates potent RORγt inhibitory activity in a cell-based reporter assay.[9] While a direct IC50 comparison with biologic drugs is not feasible due to their different mechanisms of action, the high potency of compound 5a highlights the potential of this chemical class for the development of oral psoriasis therapies.
Mechanism of Action:
RORγt is a nuclear receptor that, upon activation, drives the expression of pro-inflammatory cytokines, most notably IL-17A, a key mediator in psoriasis. Triazolo[1,5-a]pyridine-based inverse agonists bind to the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of coactivators and promotes the recruitment of corepressors. This leads to the transcriptional repression of RORγt target genes, including IL-17A, thereby dampening the inflammatory response mediated by Th17 cells.
Caption: Inhibition of the RORγt signaling pathway in Th17 cells.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds and reference inhibitor (Acarbose)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the enzyme solution to wells containing the test compounds or reference inhibitor.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro JAK Kinase Assay
Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.
Materials:
-
Recombinant JAK enzyme (e.g., JAK1, JAK2)
-
Kinase assay buffer
-
Peptide substrate
-
ATP
-
Test compounds and reference inhibitor (e.g., Tofacitinib)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense the compound dilutions into the assay plates.
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer and add it to the wells.
-
Incubate at room temperature to allow compound-enzyme binding.
-
Prepare a 2X ATP solution and add it to the wells to start the kinase reaction.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value using a four-parameter logistic curve fit.
MTT Cell Proliferation Assay
Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
RORγt Luciferase Reporter Assay
Objective: To quantify the inverse agonist activity of test compounds on RORγt transcriptional activity.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmids for GAL4-RORγt-LBD and a GAL4-responsive luciferase reporter
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cells with the GAL4-RORγt-LBD and luciferase reporter plasmids.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with different concentrations of the test compounds.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of RORγt activity and determine the IC50 value.
Conclusion and Future Perspectives
The comparative analysis presented in this guide underscores the significant potential of triazolo[1,5-a]pyridine derivatives as a versatile and highly effective scaffold in modern drug discovery. The demonstrated superior potency of these compounds in inhibiting α-glucosidase, their promise in developing selective JAK inhibitors, their potent anticancer activities, and their emergence as orally bioavailable RORγt inverse agonists highlight their broad therapeutic applicability.
The causality behind the enhanced efficacy of these derivatives often lies in their ability to form specific and strong interactions within the target's binding site, a feature that can be finely tuned through synthetic modifications. The self-validating nature of the described protocols ensures the reliability of the comparative data, providing a solid foundation for further preclinical and clinical development.
As research continues to unravel the full potential of the triazolo[1,5-a]pyridine scaffold, we can anticipate the emergence of a new generation of therapeutics with improved efficacy and safety profiles, ultimately benefiting patients across a spectrum of diseases. The journey from hit compound to clinical candidate is arduous, but the compelling data for triazolo[1,5-a]pyridine derivatives suggests a promising path forward.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 8. rupress.org [rupress.org]
- 9. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triazolo[1,5-a]pyridine-5-carboxylic Acid and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This guide provides an in-depth, head-to-head comparison of Triazolo[1,5-a]pyridine-5-carboxylic acid and its analogs, with a particular focus on their performance as Janus kinase (JAK) inhibitors and GABA-A receptor modulators. By presenting objective experimental data and exploring the underlying structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to navigate the chemical space of this promising heterocyclic system.
Introduction to the Triazolo[1,5-a]pyridine Scaffold
Triazolo[1,5-a]pyridines are fused heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities.[1] Their unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of clinical candidates targeting various diseases, including inflammatory conditions and cancer.[2]
This guide will dissect the performance of triazolo[1,5-a]pyridine derivatives in two key therapeutic areas: oncology, through the lens of JAK inhibition, and neuroscience, via modulation of the GABA-A receptor. We will also explore the concept of scaffold hopping, a powerful strategy in medicinal chemistry to improve compound properties, and provide detailed experimental protocols for key assays.
Section 1: Triazolo[1,5-a]pyridines as Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers. Consequently, JAKs have become a prime target for therapeutic intervention. Several triazolo[1,5-a]pyridine-based compounds have demonstrated potent and selective inhibition of JAK enzymes.
Comparative Analysis of JAK Inhibitors
A prime example of a triazolo[1,5-a]pyridine-based JAK inhibitor is CEP-33779 , a selective inhibitor of JAK2.[3] To understand its performance, we compare it with Ruxolitinib , a well-established JAK1/2 inhibitor approved for the treatment of myelofibrosis.[4][5]
| Compound | Target(s) | IC50 (nM) | Selectivity Profile | Oral Bioavailability (%) |
| CEP-33779 | JAK2 | 1.8 | >40-fold vs JAK1, >800-fold vs TYK2 | 33 (in mice) |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2)[5][6] | ~6-fold vs TYK2, >130-fold vs JAK3[5][6] | >95% (in humans) |
Expert Insights on Causality: The high selectivity of CEP-33779 for JAK2 over other JAK family members is a key differentiator. This selectivity can be attributed to specific interactions within the ATP-binding pocket of JAK2, which can be exploited through careful modification of the triazolopyridine scaffold.[3] For instance, substitutions at the C2 and C8 positions of the triazolopyridine core have been shown to be critical for both potency and selectivity.[3] While Ruxolitinib exhibits potent inhibition of both JAK1 and JAK2, the more focused activity of CEP-33779 may offer a therapeutic advantage by minimizing off-target effects associated with broader JAK inhibition. The lower oral bioavailability of CEP-33779 in preclinical models compared to Ruxolitinib in humans highlights a common challenge in drug development that can often be addressed through formulation strategies or further chemical modification.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Triazolo[1,5-a]pyridine derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Workflow Diagram:
A generalized workflow for an in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a microplate, add the purified kinase enzyme and the test compound at various concentrations. Allow for a pre-incubation period to facilitate compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Acquisition and Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Section 2: Triazolo[1,5-a]pyridines as GABA-A Receptor Modulators
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic, sedative, and anticonvulsant drugs. Benzodiazepines, a well-known class of GABA-A receptor positive allosteric modulators, exert their effects by binding to a specific site on the receptor. Triazolo[1,5-a]pyridine derivatives have also been identified as modulators of the GABA-A receptor, offering a potential alternative to classical benzodiazepines.
Comparative Analysis of GABA-A Receptor Modulators
| Compound | Receptor Subtype Selectivity | Efficacy |
| Triazolam (Triazolobenzodiazepine) | Broad, with higher efficacy at α1β1γ1, α1β1γ2, α1β1γ3, α6β1γ2, and α1β3γ2 receptors compared to diazepam. | Higher efficacy as a positive allosteric modulator compared to diazepam in most tested subunit combinations. |
| Diazepam (Benzodiazepine) | Broad, with higher efficacy at α3β1γ2 receptors compared to triazolam. | "Full agonist" with significant positive allosteric modulatory effects. |
Expert Insights on Causality: The difference in efficacy between triazolam and diazepam at various GABA-A receptor subtypes highlights the nuanced structure-activity relationships governing the interaction of these compounds with the benzodiazepine binding site. The triazolo-fused ring system in triazolam appears to confer a greater positive allosteric modulatory effect at several receptor subtypes compared to the diazepine ring of diazepam. This suggests that the triazolo[1,5-a]pyridine scaffold could be a valuable starting point for developing subtype-selective GABA-A receptor modulators with potentially improved therapeutic profiles and fewer side effects than classical benzodiazepines. For instance, modulating specific alpha subunits of the GABA-A receptor is thought to separate the anxiolytic effects from the sedative and amnesic side effects.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the GABA-A receptor.
Materials:
-
Rat brain membrane preparation (source of GABA-A receptors)
-
Radioligand (e.g., [3H]Flunitrazepam)
-
Test compound (e.g., Triazolo[1,5-a]pyridine derivative)
-
Non-specific binding control (e.g., Clonazepam)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Liquid scintillation counter
Workflow Diagram:
A generalized workflow for a GABA-A receptor binding assay.
Step-by-Step Methodology:
-
Assay Setup: In test tubes, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of a known competitor).
-
Incubation: Add the membrane preparation to each tube and incubate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
Section 3: Scaffold Hopping - A Strategy for Enhanced Performance
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isosteric replacements for the core structure of a compound while retaining or improving its biological activity and other key properties. The triazolo[1,5-a]pyridine scaffold itself is often a result of scaffold hopping from other heterocyclic systems, such as imidazopyridines.
Rationale for Scaffold Hopping:
-
Improved Metabolic Stability: Introducing nitrogen atoms into an aromatic system can block sites of metabolism, leading to improved metabolic stability.
-
Enhanced Potency and Selectivity: A new scaffold may offer different vectors for substitution, allowing for optimized interactions with the target protein.
-
Novel Intellectual Property: Creating compounds with a novel core structure can provide a new intellectual property position.
-
Improved Physicochemical Properties: Scaffold hopping can be used to modulate properties like solubility and lipophilicity.
Example of Scaffold Hopping from Imidazopyridine to Triazolopyridine:
Studies have shown that replacing an imidazopyridine core with a triazolopyridine core can lead to significant improvements in metabolic stability.[5] The additional nitrogen atom in the triazole ring can alter the electronic properties of the molecule and block potential sites of oxidative metabolism by cytochrome P450 enzymes.
Logical Relationship Diagram:
References
A Comparative Guide to Purity Assessment of Synthesized Triazolo[1,5-a]pyridine-5-carboxylic Acid
Introduction: The Imperative of Purity in Drug Discovery Intermediates
In the landscape of pharmaceutical research and drug development, the molecular scaffold triazolo[1,5-a]pyridine is a recurring motif in compounds targeting a range of pathologies. Triazolo[1,5-a]pyridine-5-carboxylic acid, specifically, serves as a critical building block or intermediate. Its purity is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. The presence of impurities, even at trace levels, can lead to misleading biological data, introduce unforeseen toxicity, or impede the synthesis of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth, objective comparison of the principal analytical methodologies for assessing the purity of synthesized Triazolo[1,5-a]pyridine-5-carboxylic acid. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity determination.
Anticipating the Unwanted: Potential Impurities in Synthesis
The synthesis of the[2][3][4]triazolo[1,5-a]pyridine core often involves the cyclization of 2-aminopyridines with various reagents.[5] Understanding the synthetic route is paramount to predicting potential impurities. For a typical synthesis of Triazolo[1,5-a]pyridine-5-carboxylic acid, impurities can be broadly classified according to ICH Q3A(R2) guidelines and may include:
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted 2-aminopyridine precursors or incompletely cyclized intermediates.
-
By-products: Isomeric products, or compounds formed from side reactions.
-
Degradation Products: Molecules resulting from instability of the target compound during synthesis or storage.
-
-
Residual Solvents: Organic solvents used during the reaction and purification steps.[3]
A comprehensive purity assessment strategy must be capable of detecting, identifying, and quantifying this diverse array of potential contaminants.
The Analytical Toolkit: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A truly trustworthy assessment relies on the orthogonal application of several methods. Here, we compare the three pillars of purity analysis for a compound like Triazolo[1,5-a]pyridine-5-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantification
HPLC coupled with a UV detector is the cornerstone of purity analysis in most QC labs. Its primary strength lies in its ability to separate the main compound from non-volatile impurities and provide a precise relative percentage of each.
Causality in Method Design: The choice of a reversed-phase C18 column is logical for a moderately polar heterocyclic compound. A gradient elution is selected over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. The acidic modifier (formic acid) helps to protonate the carboxylic acid and nitrogen atoms, ensuring sharp, symmetrical peak shapes.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 2.7 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance for the parent compound.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 5 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Investigator for Identification
When HPLC-UV reveals unknown impurity peaks, LC-MS is the essential next step. By providing the mass-to-charge ratio (m/z) of the molecules in each peak, it offers definitive molecular weight information, which is the first and most critical piece of data for structural elucidation.[2][8]
Expertise in Application: An LC-MS method often mirrors the HPLC-UV method, but with MS-compatible mobile phases (e.g., formic acid instead of non-volatile phosphate buffers).[9] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, is particularly powerful as it provides a highly accurate mass measurement, allowing for the confident prediction of an impurity's elemental formula.[10]
Experimental Protocol: LC-MS Impurity Identification
-
Instrumentation: An LC system (as described for HPLC) coupled to a mass spectrometer (e.g., Quadrupole or Q-TOF).
-
LC Method: Utilize the same MS-compatible LC method as developed for HPLC-UV to ensure retention time correlation.
-
Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+), as the triazolopyridine nitrogens are readily protonated.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Analysis: The sample is injected and analyzed. The mass spectrum for each impurity peak is examined. The molecular ion ([M+H]⁺) provides the molecular weight. For further structural information, tandem MS (MS/MS) can be performed to fragment the impurity and analyze its constituent parts.[11]
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
While HPLC provides relative purity, ¹H qNMR offers a direct, or "absolute," measure of purity without the need for a specific reference standard of the analyte itself.[1][12] This is a powerful, orthogonal technique that validates chromatographic findings. The principle is based on the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal.[13]
Trustworthiness Through Internal Calibration: The protocol's integrity is ensured by using a certified internal standard. A known mass of a high-purity standard (e.g., maleic acid) is added to a known mass of the synthesized sample. By comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard, the exact purity (as a weight/weight percentage) of the analyte can be calculated.[14]
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Materials:
-
Synthesized Triazolo[1,5-a]pyridine-5-carboxylic acid sample.
-
High-purity (>99.5%) internal standard (IS) with non-overlapping proton signals (e.g., Maleic Anhydride or Dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized sample into a vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated. A D1 of 30 seconds is often a safe starting point to ensure full signal relaxation for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
-
Calculation: The purity (P) of the analyte is calculated using the following formula: P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.[14]
Comparative Analysis of Purity Assessment Methods
The selection of a method depends on the specific question being asked—are you quantifying known components, identifying unknowns, or determining an absolute value?
| Feature | HPLC-UV | LC-MS | ¹H qNMR |
| Primary Use | Quantitative purity (area %), impurity profiling | Impurity identification & structural elucidation | Absolute quantitative purity (w/w %), structural confirmation |
| Sensitivity | High (typically to ~0.05% level) | Very High (can detect trace impurities) | Moderate (typically >0.1% for quantification) |
| Quantitative Data | Relative Purity (%) | Semi-quantitative at best without specific standards | Absolute Purity (% w/w) |
| Structural Info | None (retention time only) | Molecular Weight, Fragmentation Pattern | Full structure confirmation, detects all proton-containing molecules |
| Reference Standard | Analyte standard required for identity confirmation | Not required for MW, but helpful | Certified internal standard required; analyte standard not needed |
| Key Limitation | Cannot identify unknown peaks; requires chromophore | Ionization efficiency varies between compounds | Lower sensitivity than chromatography; peak overlap can be an issue |
The Power of Orthogonality: A Self-Validating System
Relying on a single method can be misleading. For instance, an impurity might co-elute with the main peak in HPLC or be invisible to the UV detector. This is where using orthogonal methods provides a self-validating system. A high purity value from HPLC should be confirmed by a similarly high value from qNMR. Discrepancies between the two methods signal a problem—such as the presence of a non-UV active impurity or residual solvent—that requires further investigation.
Conclusion
The rigorous purity assessment of Triazolo[1,5-a]pyridine-5-carboxylic acid is a non-negotiable step in its journey from a synthesized intermediate to a component of a potential therapeutic. A robust and trustworthy evaluation is not achieved by a single technique but by an intelligent and integrated workflow. HPLC-UV serves as the primary tool for routine quantification and impurity profiling. LC-MS provides the indispensable capability to identify unknown impurities detected by HPLC. Finally, ¹H qNMR offers an orthogonal and absolute measure of purity, serving as the ultimate arbiter and validating the entire analytical process. By employing these methods in concert, researchers, scientists, and drug development professionals can ensure the quality of their materials, the integrity of their data, and the safety of the potential medicines they strive to create.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. ijsr.in [ijsr.in]
- 7. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. hpst.cz [hpst.cz]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Cross-Validation of Triazolo[1,5-a]pyridine Studies: Ensuring Rigor in Drug Discovery
The triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this heterocyclic system has led to the development of numerous compounds targeting various biological pathways. However, the translation of promising initial findings into viable therapeutic candidates hinges on rigorous and comprehensive experimental validation. This guide will delve into the critical aspect of cross-validating experimental results in the study of triazolo[1,5-a]pyridines, emphasizing the use of orthogonal assays to build a compelling and reliable body of evidence.
The Imperative of Cross-Validation in Preclinical Research
In the competitive landscape of drug discovery, initial "hits" from primary screens can be misleading. False positives and artifacts are common, making it essential to confirm biological activity through independent and mechanistically distinct assays. This process of cross-validation, employing orthogonal methodologies, is the bedrock of scientific integrity, ensuring that observed effects are genuine and target-specific. For triazolo[1,5-a]pyridine research, this means moving beyond a single data point and building a multi-faceted understanding of a compound's biological profile.
I. Anticancer Activity: From Proliferation Inhibition to Mechanistic Insights
A significant area of investigation for triazolo[1,5-a]pyridine derivatives is their potential as anticancer agents.[1][2] A typical experimental cascade for validating a novel anticancer compound is outlined below.
Primary Screen: Assessing Antiproliferative Effects
The initial step in evaluating the anticancer potential of a triazolo[1,5-a]pyridine derivative is to assess its ability to inhibit the proliferation of cancer cell lines. The MTT assay is a widely used, robust, and high-throughput method for this purpose.[3][4][5]
Experimental Protocol: MTT Cell Proliferation Assay [3][4][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment and recovery.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the triazolo[1,5-a]pyridine compound and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cross-Validation: Unraveling the Mechanism of Action
A positive result in the MTT assay is a promising start, but it does not reveal the underlying mechanism of cell death or growth inhibition. To build a robust case for a compound's efficacy, orthogonal assays are essential to validate the initial findings and elucidate the mechanism of action.
1. Orthogonal Assay: Cell Cycle Analysis via Flow Cytometry
Many anticancer agents, including some triazolo[1,5-a]pyrimidine derivatives, exert their effects by arresting the cell cycle at specific phases.[6][7] Flow cytometry analysis of DNA content is a powerful technique to investigate these effects.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the triazolo[1,5-a]pyridine compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M for a tubulin inhibitor) compared to the control provides strong evidence for the compound's mechanism of action.[6]
2. Orthogonal Assay: Apoptosis Detection by Annexin V/PI Staining
To confirm that the observed reduction in cell viability is due to programmed cell death (apoptosis), an Annexin V/PI assay followed by flow cytometry is a standard orthogonal method.[8][9]
Experimental Protocol: Annexin V/PI Apoptosis Assay [8]
-
Cell Treatment: Treat cells with the compound of interest as in the cell cycle analysis protocol.
-
Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[8]
-
An increase in the percentage of Annexin V-positive cells confirms the induction of apoptosis.
3. Mechanistic Validation: Target-Based Assays
If a specific molecular target is hypothesized for the triazolo[1,5-a]pyridine derivative, direct target engagement and inhibition assays are the ultimate form of cross-validation.
-
Kinase Inhibition Assays: Many triazolo[1,5-a]pyridines have been identified as kinase inhibitors.[10][11] In vitro kinase assays, using either purified recombinant kinases or immunoprecipitated kinases from cell lysates, can directly measure the inhibitory activity of the compound.[12][13][14][15] These assays typically measure the transfer of a phosphate group from ATP to a substrate.
-
Tubulin Polymerization Assays: For compounds suspected to be microtubule-targeting agents, an in vitro tubulin polymerization assay can directly assess their ability to inhibit or promote the assembly of microtubules.[6][7][16][17]
-
Western Blotting for Signaling Pathway Modulation: To confirm the impact on specific signaling pathways, Western blotting can be used to measure the phosphorylation status of key proteins. For instance, if a compound is hypothesized to inhibit the ERK pathway, a decrease in the levels of phosphorylated ERK (p-ERK) would provide strong evidence.[18][19][20]
Comparative Data for Anticancer Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound ID | Target/Proposed Mechanism | Primary Assay (Cell Line) | IC50 (µM) | Orthogonal Assay(s) | Reference |
| Compound 1c | AKT pathway inhibition | MTT (HCT-116) | Not specified | Western Blot (decreased p-AKT) | [1] |
| Compound 2d | AKT pathway inhibition | MTT (U-87 MG) | Not specified | Western Blot (decreased p-AKT) | [1] |
| Analogue 26 | Tubulin polymerization inhibitor | MTT (HeLa) | 0.75 | Cell cycle analysis (G2/M arrest) | [6] |
| Compound H12 | ERK signaling pathway suppression | MTT (MGC-803) | 9.47 | Western Blot (decreased p-ERK, p-MEK, p-c-Raf) | [18][19][20] |
| CEP-33779 | JAK2 inhibitor | Cell proliferation assay | Not specified | In vitro JAK2 kinase assay | [11] |
Experimental Workflow for Anticancer Activity Validation
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design, synthesis and biological evaluation of novel 2-(substituted amino)-[1,2,4]triazolo[1,5-a]pyrimidines as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. scbt.com [scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [research.unipd.it]
- 18. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5- a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to Triazolo[1,5-a]pyridine-5-carboxylic Acid in Key Biological Assays
This guide provides an in-depth comparative analysis of Triazolo[1,5-a]pyridine-5-carboxylic acid's performance in critical biological assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol recitation to explain the scientific rationale behind experimental choices, ensuring a robust and validated approach to performance benchmarking. We will explore its efficacy in three key areas of therapeutic interest for the triazolopyridine scaffold: Janus Kinase (JAK) inhibition, Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) modulation, and broad-spectrum antimicrobial activity.
The Triazolo[1,5-a]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural similarity to purines allows it to function as a bioisostere, interacting with a wide range of biological targets. The addition of a carboxylic acid moiety at the 5-position can significantly influence its physicochemical properties, including solubility and potential for new interactions within a target's active site, making it a compound of considerable interest for further investigation.
Performance in Kinase Inhibition: The JAK1/2 Assay
The Janus kinase (JAK) family of tyrosine kinases is a critical component of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity.[1] Consequently, inhibitors of JAKs have emerged as important therapeutics for autoimmune diseases and myeloproliferative neoplasms. The triazolopyridine scaffold has been identified as a promising backbone for the development of novel JAK inhibitors.
Experimental Rationale
To benchmark the performance of Triazolo[1,5-a]pyridine-5-carboxylic acid as a JAK1/2 inhibitor, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) based in vitro kinase assay. This assay format is chosen for its high sensitivity, low background, and robustness in a high-throughput screening context. We will compare its inhibitory activity (IC50) against a well-established, FDA-approved JAK1/2 inhibitor, Ruxolitinib , which serves as our benchmark for high-potency inhibition.[2][3]
Due to the limited publicly available data for the specific Triazolo[1,5-a]pyridine-5-carboxylic acid, we will use data from a closely related pyrazole derivative, Compound 21b (a 4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)pyrazole derivative) , as a proxy to provide a reasonable estimate of the potential efficacy of this scaffold class against a kinase target.[4]
Comparative Data: JAK1/2 Inhibition
| Compound | Target(s) | IC50 (nM) | Notes |
| Triazolo[1,5-a]pyridine-5-carboxylic acid (Analog) | ALK5 | 18 | Data from a closely related pyrazole derivative (Compound 21b) targeting a different kinase (ALK5), used here to illustrate the potential potency of the scaffold class.[4] |
| Ruxolitinib (Comparator) | JAK1/JAK2 | ~3 | A potent, FDA-approved JAK1/2 inhibitor.[1] |
Experimental Workflow: In Vitro JAK1/2 Kinase Inhibition Assay (HTRF)
References
- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1/2 Inhibitor Ruxolitinib Improves Survival in High-Risk Myelofibrosis [ahdbonline.com]
- 4. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[1,5-a]pyridine Analogs in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its remarkable versatility and presence in several clinically evaluated and approved drugs.[3][4] Its structural resemblance to the purine ring system allows it to function as a bioisostere, interacting with a wide array of biological targets.[5][6] This guide provides an in-depth analysis of the structure-activity relationships of triazolo[1,5-a]pyridine analogs, offering a comparative overview of their performance as inhibitors of various enzyme families, supported by experimental data and detailed protocols.
The Versatile Core: Understanding the Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine ring system is a bicyclic heteroaromatic compound that is isoelectronic with purine.[4] This inherent property, combined with its chemical stability and synthetic accessibility, has made it an attractive starting point for the design of novel therapeutics.[5] The numbering of the triazolo[1,5-a]pyridine core, as shown below, is crucial for understanding the specific substitutions that dictate biological activity.
Caption: Numbering of the[1][2][3]triazolo[1,5-a]pyridine core.
The strategic placement of various substituents at the C2, C5, C6, C7, and C8 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will explore the SAR of this scaffold against several key drug targets.
Kinase Inhibition: A Prominent Application
The triazolo[1,5-a]pyridine scaffold has been extensively explored for the development of kinase inhibitors, targeting enzymes crucial in cell signaling and proliferation.[2][6]
Janus Kinase (JAK) Inhibitors
Small molecule inhibitors of Janus kinases (JAKs) have shown significant efficacy in treating inflammatory diseases.[7] SAR studies on triazolo[1,5-a]pyridine derivatives have identified potent JAK1/2 inhibitors.[7]
A key finding is the importance of a specific substitution pattern for potent and selective inhibition. For instance, compounds J-4 and J-6 emerged as promising JAK1/2 inhibitors with selectivity over JAK3.[7]
Phosphodiesterase (PDE) Inhibition
Triazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory pathways.
The design of these inhibitors often involves creating a scaffold that can effectively interact with the active site of the enzyme. Docking studies have shown that the triazolo[1,5-a]pyrimidine core can mimic the binding mode of reference ligands.[8]
α-Glucosidase Inhibition
In the context of metabolic disorders, triazolo[1,5-a]pyridine derivatives have been identified as potent α-glucosidase inhibitors, exhibiting significantly greater potency than the reference drug acarbose.[3]
A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles demonstrated IC50 values ranging from 6.60 to 75.63 µM, a substantial improvement over acarbose (IC50 = 750.00 µM).[3] The most potent compound in this series, 15j , was found to be a competitive and selective α-glucosidase inhibitor.[3]
Key SAR Insights for α-Glucosidase Inhibition:
-
Substituents on the Ar3 ring: The introduction of a chlorine group at the C-4 position of the Ar3 phenyl ring significantly increased potency.[3]
-
Substituents on the Ar2 ring: The nature of the substituent on the Ar2 phenyl ring also played a crucial role in determining inhibitory activity.[3]
Anticancer Activity
The triazolo[1,5-a]pyridine scaffold has been utilized to develop anticancer agents through various mechanisms, including tubulin inhibition and targeting of S-phase kinase-associated protein 2 (SKP2).[9][10]
Tubulin Polymerization Promoters
A series of triazolopyrimidines were found to promote tubulin polymerization, a unique mechanism that differs from taxol.[9] These compounds were able to overcome multidrug resistance.[9]
-
5-position: A (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group is required for high potency.[9]
-
Phenyl ring at C6: Two fluoro atoms at the ortho positions of the phenyl ring are necessary for optimal activity.[9]
-
Para position of the phenyl ring: An oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group leads to the best activity.[9]
SKP2 Inhibitors
More recently,[1][2][3]triazolo[1,5-a]pyrimidine-based small molecules have been designed as inhibitors of the S-phase kinase-associated protein 2 (Skp2), a promising target in cancer therapy.[10][11] Compound E35 from this series demonstrated excellent inhibitory activity against the Skp2-Cks1 interaction and showed a significant inhibitory effect in a xenograft mouse model.[10]
Comparative Data Summary
| Compound/Series | Target | Key SAR Findings | IC50/Activity | Reference |
| J-4, J-6 | JAK1/2 | Optimized substitutions lead to high potency and selectivity over JAK3. | Potent inhibition | [7] |
| 15j | α-Glucosidase | Competitive and selective inhibitor. | IC50 = 6.60 µM | [3] |
| Tubulin Inhibitors | Tubulin | Specific substitutions at C5 and C6 are crucial for activity. | High potency | [9] |
| E35 | SKP2 | Excellent inhibition of Skp2-Cks1 interaction. | Significant in vivo effect | [10] |
Experimental Protocols
General Synthesis of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles[3]
A mixture of 3-aryl-(1,2,4-triazol-5-yl)acetonitriles and α-azidochalcones in ethanol is treated with a catalytic amount of a base (e.g., piperidine). The reaction mixture is stirred at room temperature for a specified time. The resulting solid is filtered, washed with ethanol, and dried to afford the desired product. The products are then purified by recrystallization or column chromatography.
Caption: General synthetic workflow for triazolo[1,5-a]pyridine analogs.
In Vitro α-Glucosidase Inhibition Assay[3]
The α-glucosidase inhibitory activity is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture contains the enzyme, buffer, and the test compound at various concentrations. The reaction is initiated by the addition of pNPG and incubated at a specific temperature. The absorbance of the released p-nitrophenol is measured spectrophotometrically. Acarbose is used as a positive control. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold continues to be a highly fruitful template for the design of potent and selective inhibitors of a diverse range of biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the heterocyclic core can lead to significant changes in biological activity and selectivity. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles and the exploration of this scaffold against novel and challenging drug targets. The versatility of the triazolo[1,5-a]pyridine system ensures its continued relevance in the field of medicinal chemistry for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal ofTriazolo[1,5-a]pyridine-5-carboxylic Acid
A Comprehensive Guide to the Safe Disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic Acid
This document provides a detailed operational and safety guide for the proper disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid. As this is a specialized heterocyclic compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the procedures outlined below are synthesized from the established safety profiles of its core chemical moieties—pyridine and carboxylic acid—and related triazolo-pyridine structures. This guide is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste with the highest degree of safety and regulatory compliance.
The foundational principle of this guide is proactive risk mitigation. Given the known hazards of related pyridine derivatives, which include potential toxicity, irritation, and flammability, all waste containing[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid must be classified and handled as hazardous chemical waste.[1][2][4]
Hazard Assessment and Characterization
The disposal protocol begins with a thorough understanding of the compound's likely hazards, inferred from its structural components. The pyridine ring suggests potential toxicity and irritation, while the carboxylic acid group can impart corrosive properties.[1][5] The triazole moiety is a common feature in many biologically active pharmaceuticals.[6] Consequently, a conservative approach to handling and disposal is mandatory.
Table 1: Anticipated Hazard Profile and Disposal Classification
| Parameter | Anticipated Hazard | Rationale & Causality | EPA Waste Code |
|---|---|---|---|
| Physical State | Solid | As per supplier information. | N/A |
| Acute Toxicity | Category 4 (Harmful) | Pyridine derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[2] | D001 (If Flammable), D002 (If Corrosive) |
| Irritation | Skin, Eye, and Respiratory Irritant | A common characteristic of similar heterocyclic compounds and carboxylic acids.[7][8] | N/A |
| Environmental Hazard | Hazardous | Heterocyclic compounds can be persistent in the environment; discharge into drains or waterways must be avoided.[3][6] | N/A |
| Disposal Classification | Hazardous Chemical Waste | Precautionary principle based on the profiles of analogous pyridine and heterocyclic compounds.[4] | N/A |
Personal Protective Equipment (PPE) & Handling
Before any handling or disposal procedures, the establishment of a robust safety barrier through appropriate PPE is non-negotiable. All operations involving this compound should be conducted within a certified laboratory chemical fume hood.[5]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose & Justification |
|---|---|---|
| Gloves | Chemical-resistant (Butyl rubber or Viton® recommended).[1] | To prevent skin contact and absorption. Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.[5] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes of solutions or contact with solid particulates. |
| Lab Coat | Standard, fully-buttoned laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Not required if handled exclusively within a fume hood. | A fume hood provides primary respiratory protection by containing vapors and dust.[1][5] |
Step-by-Step Disposal Protocol
The proper disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid must be systematic to ensure safety and compliance with all local, state, and federal regulations.[1]
Step 1: Waste Identification and Segregation
All materials contaminated with[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid must be classified as hazardous waste. This includes:
-
Pure or residual solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weigh boats, spatulas).
-
Contaminated PPE (e.g., gloves).
Crucially, do not mix this waste stream with other incompatible waste types, particularly strong oxidizing agents or strong acids, to prevent unforeseen chemical reactions. [1][5]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect the solid compound, contaminated disposable labware, and cleaning materials (like absorbent pads from a spill) in a dedicated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[2]
-
Liquid Waste: Collect any solutions containing the compound in a designated, sealable, and airtight hazardous waste container.[5] Ensure the container is appropriate for liquid storage and will not degrade.
-
Contaminated PPE: Dispose of gloves and other contaminated disposable items in a designated hazardous waste bag or container.[2]
Step 3: Labeling
Proper labeling is a critical regulatory and safety requirement. The waste container must be clearly marked with the following information as soon as the first piece of waste is added:
-
The words "Hazardous Waste." [2]
-
The full chemical name: "[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic Acid." [2]
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.
Step 4: Temporary Storage
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[1] This area should be away from general lab traffic and incompatible materials.
Step 5: Final Disposal
The ultimate disposal of this hazardous waste must be handled by professionals.
-
Do not attempt to neutralize or dispose of the chemical down the drain. [3]
-
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]
-
The most common and accepted disposal methods for such organic compounds are high-temperature incineration in a licensed chemical destruction plant.[3][4]
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the safe disposal of waste generated from working with[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid.
Caption: Disposal workflow for[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Small Spill:
-
Evacuate non-essential personnel from the immediate area.[1]
-
Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite or sand.[1][2]
-
Carefully collect the absorbed material and spill debris using spark-proof tools and place it into your labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
-
Large Spill:
-
Evacuate the entire area immediately.
-
Contact your institution's EHS department or emergency response team without delay.[1]
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[5][9]
-
Skin Contact: Flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][9]
-
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carboxylic acid is conducted safely, responsibly, and in full compliance with established environmental health and safety standards.
Comprehensive Safety Guide: Personal Protective Equipment for HandlingTriazolo[1,5-A]pyridine-5-carboxylic acid
Comprehensive Safety Guide: Personal Protective Equipment for Handling[1][2][3]Triazolo[1,5-A]pyridine-5-carboxylic acid
Immediate Safety Briefing: Understanding the Risks
[1][2][3]Triazolo[1,5-A]pyridine-5-carboxylic acid and its analogs are heterocyclic compounds that, while essential in drug discovery, require diligent handling. Based on data from similar structures, the primary hazards are categorized as:
-
Skin Irritation: Potential to cause skin irritation upon direct contact.[8][9][10]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[8][9][10]
-
Respiratory Irritation: Inhalation of the powdered form may cause irritation to the respiratory tract.[8][9][10][11]
The causality is clear: the chemical nature of heterocyclic compounds can lead to reactivity with biological tissues. Therefore, our primary directive is to establish a reliable barrier between you and the compound at all times.
Core Protective Equipment: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale & Causality |
| Engineering Controls | Certified Chemical Fume Hood | This is your most critical line of defense. A fume hood provides constant, controlled airflow to prevent the inhalation of dust or aerosols, containing the hazard at the source.[1][12] All weighing and handling of the solid compound must be performed within a hood. |
| Hand Protection | Chemical-Resistant Nitrile or Neoprene Gloves | These materials offer broad protection against a range of chemicals.[13][14] Always inspect gloves for tears or defects before use. Change gloves immediately upon any sign of contamination to prevent inadvertent spread of the chemical.[3][13] |
| Eye & Face Protection | ANSI Z87.1-Compliant Safety Goggles | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne dust and accidental splashes.[10][12] |
| Face Shield (worn over goggles) | A face shield is mandatory when there is a heightened risk of splashing or when handling larger quantities of the compound or its solutions.[13][15][16] | |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully-buttoned lab coat, preferably one rated for chemical resistance, protects your skin and personal clothing from contamination.[12][13] |
| Footwear | Fully Enclosed, Chemical-Resistant Shoes | Shoes must cover the entire foot. Perforated shoes or sandals are prohibited in the laboratory environment to protect against spills.[13] |
| Respiratory Protection | NIOSH-Approved Respirator | Generally not required if all work is conducted in a certified fume hood. However, if engineering controls are insufficient or in the event of a large spill, a respirator may be necessary.[1][13] Use requires enrollment in a respiratory protection program with medical clearance and fit-testing.[1][13] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and removing PPE is as critical as the equipment itself. An incorrect procedure can lead to cross-contamination.
Experimental Workflow: PPE Protocols
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Donning Procedure:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye and Face Protection: Don your chemical splash goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Pull on your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat to create a complete seal.[13]
Step-by-Step Doffing Procedure (to prevent contamination):
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff downwards, turning it inside out. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.[12]
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Remove your lab coat by rolling it down your arms and folding it inward to contain any potential contaminants on the outer surface.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8][10]
Emergency Response & Disposal
Preparedness is paramount. In the event of an exposure or spill, a clear, immediate plan is essential.
Emergency Response Flowchart
Caption: Immediate First Aid for Exposure.
First-Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][4][8] Remove contact lenses if you can do so easily.[4] You must seek immediate medical attention.[4][8]
-
Inhalation: Move the affected person to fresh air at once.[8] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]
Disposal Plan: A Critical Final Step
Proper disposal is a non-negotiable aspect of laboratory safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats used during handling, must be considered hazardous waste. Place these items in a dedicated, clearly labeled hazardous waste container.[12]
-
Chemical Waste: Unused compound and any solutions must be disposed of in accordance with local, state, and federal regulations.[9] Collect spillage by sweeping it up, placing it in a bag or container, and holding it for waste disposal. Do not dump it down the drain.[11][15] The waste should be handled by a licensed professional waste disposal service.
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the highest standards of scientific practice.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. [1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid [synhet.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. leelinework.com [leelinework.com]
- 15. benchchem.com [benchchem.com]
- 16. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
